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1,5-Dimethyl-2-(propan-2-yl)azepane Documentation Hub

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  • Product: 1,5-Dimethyl-2-(propan-2-yl)azepane
  • CAS: 6301-55-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-dimethyl-2-isopropylazepane: A Novel Scaffold for Drug Discovery

Introduction: The Azepane Scaffold in Modern Medicinal Chemistry The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its inherent conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its inherent conformational flexibility allows it to adopt various spatial arrangements, which can be crucial for binding to biological targets.[2] This structural feature, combined with the ability to introduce diverse substituents, makes azepane derivatives attractive candidates for developing novel therapeutics.[1][2] Several approved drugs, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature the azepane core, highlighting its clinical significance.[2] Furthermore, naturally occurring azepane-containing compounds have demonstrated a range of biological activities, including protein kinase inhibition, underscoring the therapeutic potential of this heterocyclic system.[2] This guide focuses on a novel, hypothetical derivative, 1,5-dimethyl-2-isopropylazepane, exploring its chemical properties, a plausible synthetic route, and a proposed workflow for evaluating its biological activity.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 1,5-dimethyl-2-isopropylazepane features a seven-membered azepane ring with a methyl group on the nitrogen atom (position 1), another methyl group at position 5, and an isopropyl group at position 2. The presence of multiple stereocenters suggests that this compound can exist as several stereoisomers, each potentially having distinct biological activities.

Table 1: Predicted Physicochemical Properties of 1,5-dimethyl-2-isopropylazepane

PropertyPredicted Value
Molecular Formula C12H25N
Molecular Weight 183.34 g/mol
IUPAC Name 1,5-dimethyl-2-(propan-2-yl)azepane
LogP (Octanol/Water Partition Coefficient) ~3.5 - 4.5
Topological Polar Surface Area (TPSA) 3.24 Ų
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 1
Number of Rotatable Bonds 2

Proposed Synthesis of 1,5-dimethyl-2-isopropylazepane

The synthesis of substituted azepanes can be a significant challenge for organic chemists.[1] Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[1] One plausible approach for the synthesis of 1,5-dimethyl-2-isopropylazepane involves the use of organolithium chemistry for the functionalization of an N-protected azepane precursor.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Lithiation and Alkylation cluster_2 Step 3: Deprotection and N-Methylation cluster_3 Step 4: C-Methylation A Azepane B Boc-anhydride, Et3N, DCM A->B Reagents C N-Boc-azepane B->C Product D N-Boc-azepane E 1. sec-BuLi, TMEDA, THF, -78 °C 2. 2-iodopropane D->E Reagents F N-Boc-2-isopropylazepane E->F Product G N-Boc-2-isopropylazepane H 1. TFA, DCM 2. Formaldehyde, NaBH(OAc)3 G->H Reagents I 1-methyl-2-isopropylazepane H->I Product J 1-methyl-2-isopropylazepane K LDA, THF, -78 °C; then MeI J->K Reagents L 1,5-dimethyl-2-isopropylazepane K->L Product

Caption: Proposed synthetic workflow for 1,5-dimethyl-2-isopropylazepane.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-azepane

  • To a solution of azepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-azepane.

Step 2: Synthesis of N-Boc-2-isopropylazepane

  • To a solution of N-Boc-azepane (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add sec-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add 2-iodopropane (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Synthesis of 1-methyl-2-isopropylazepane

  • Dissolve N-Boc-2-isopropylazepane (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine salt in methanol and add formaldehyde (1.5 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers and concentrate to yield 1-methyl-2-isopropylazepane.

Step 4: Synthesis of 1,5-dimethyl-2-isopropylazepane

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

  • Add a solution of 1-methyl-2-isopropylazepane (1.0 eq) in THF to the LDA solution at -78 °C.

  • Stir for 1 hour, then add methyl iodide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain 1,5-dimethyl-2-isopropylazepane.

Potential Pharmacological Applications and Biological Evaluation Workflow

Dimethylamine derivatives have shown a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[3][4][5] The introduction of methyl and isopropyl groups to the azepane scaffold could modulate its lipophilicity and steric bulk, potentially leading to novel interactions with biological targets. Given the prevalence of substituted azepanes in centrally active agents, initial screening could focus on neurological targets.

Hypothetical Biological Screening Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: In Vivo Proof-of-Concept A 1,5-dimethyl-2-isopropylazepane B High-Throughput Screening (HTS) against a panel of CNS receptors (e.g., GPCRs, ion channels) A->B C Identification of Primary Hits B->C D Primary Hits E Dose-Response Assays (IC50/EC50 determination) D->E F Lead Compound Selection E->F G Lead Compound H Animal models of neurological disorders (e.g., anxiety, depression, pain) G->H I Evaluation of Efficacy and Preliminary Toxicology H->I

Caption: Proposed workflow for the biological evaluation of 1,5-dimethyl-2-isopropylazepane.

Conclusion

1,5-dimethyl-2-isopropylazepane represents a novel chemical entity with potential for development as a therapeutic agent. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a strategic workflow for its biological evaluation. The inherent structural features of the azepane scaffold, combined with the specific substitutions, make this compound an intriguing candidate for further investigation in the field of drug discovery. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to the advancement of medicinal chemistry.

References

  • ResearchGate. (2021). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • MDPI. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. [Link]

  • PMC. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

  • Supporting Information. (n.d.). A general acid-mediated aminolactone formation using unactivated alkenes. [Link]

  • PubChem. (n.d.). Cyclohexane, 1,5-diisopropyl-2,3-dimethyl-. [Link]

  • PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • PubChemLite. (n.d.). 1,5-dimethyl-1,4-diazepane (C7H16N2). [Link]

  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Preprints.org. (2024). FDA Approved drugs containing dimethylamine pharmacophore : A Review of the last 50 years. [Link]

  • MDPI. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. [Link]

  • PubMed. (2023). Novel potential pharmacological applications of dimethyl fumarate-an overview and update. [Link]

  • PMC. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. [Link]

  • ResearchGate. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. [Link]

  • ChemRxiv. (n.d.). Indacenodipyrene Containing Small Molecules and Ladder Polymers. [Link]

  • Frontiers. (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. [Link]

  • NIST WebBook. (n.d.). 4,5-Dimethyl-2-isopropyloxazole. [Link]

  • PubChem. (n.d.). 4,8-Dimethyl-z-isopropylazulene. [Link]

  • MDPI. (2021). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). [Link]

  • Cheméo. (n.d.). Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-, (1«alpha»,2«beta»,4«alpha»)-. [Link]

  • PubChem. (n.d.). 1,5-Dimethylpyrazole. [Link]

Sources

Exploratory

Menthone-Derived Azepane Scaffolds: Synthetic Protocols and Chiral Applications

Executive Summary This technical guide details the conversion of (-)-menthone, a commercially available chiral pool terpene, into enantiopure azepane (hexahydroazepine) scaffolds. The seven-membered azepane ring is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of (-)-menthone, a commercially available chiral pool terpene, into enantiopure azepane (hexahydroazepine) scaffolds. The seven-membered azepane ring is a "privileged structure" in medicinal chemistry, serving as a core for protease inhibitors and GPCR ligands. By leveraging the inherent chirality of (-)-menthone ((2S,5R)-2-isopropyl-5-methylcyclohexanone), researchers can access high-value chiral building blocks without expensive asymmetric catalysis. This document provides self-validating protocols for the Beckmann rearrangement and Schmidt reaction pathways, downstream reduction to the amine, and applications in asymmetric ligand design.

Strategic Rationale

The Chiral Pool Advantage

(-)-Menthone is an optimal starting material for three reasons:

  • Cost-Efficiency: It is inexpensive and available in multi-gram to kilogram quantities.

  • Defined Stereochemistry: It possesses two established stereocenters (C2 and C5).[1] The integrity of the C5-methyl center is generally maintained, while the C2-isopropyl center dictates the regiochemical outcome of ring expansion.

  • Steric Bulk: The isopropyl group provides significant steric hindrance, a desirable trait when the resulting azepane is used as a chiral auxiliary or ligand.

The Azepane Target

While piperidines (6-membered) and pyrrolidines (5-membered) are ubiquitous, azepanes (7-membered) offer unique conformational flexibility. This "floppiness" allows azepane-based ligands to adopt distinct bite angles in metal coordination, often complementary to rigid bis-oxazolines or phosphines.

Synthetic Pathways & Mechanism[2]

The transformation of menthone to azepane primarily proceeds via the formation of a lactam (caprolactam derivative) followed by reduction. Two primary routes exist:

  • Route A: Beckmann Rearrangement (Preferred): Two-step process (Oxime formation

    
     Rearrangement). Allows for the isolation of the oxime and separation of geometric isomers to control regioselectivity.
    
  • Route B: Schmidt Reaction: One-step reaction using hydrazoic acid (

    
    ). Faster but often yields a mixture of regioisomers and involves hazardous azides.
    
Mechanistic Logic: The Regioselectivity Challenge

The critical variable is the insertion of the nitrogen atom.

  • Path 1 (Migration of C2-Isopropyl): Nitrogen inserts between the carbonyl and the isopropyl group. Product: 7-isopropyl-4-methyl-hexahydro-2H-azepin-2-one .

  • Path 2 (Migration of C6-Methylene): Nitrogen inserts between the carbonyl and the methylene group. Product: 3-isopropyl-6-methyl-hexahydro-2H-azepin-2-one .

Control Rule: In the Beckmann rearrangement, the alkyl group anti (trans) to the hydroxyl group of the oxime migrates. Therefore, controlling the


 ratio of the oxime dictates the lactam product.
Workflow Diagram

MenthoneSynthesis cluster_schmidt Alternative: Schmidt Reaction Menthone (-)-Menthone (C10H18O) Oxime Menthone Oxime (E/Z Mixture) Menthone->Oxime NH2OH·HCl NaOAc, EtOH Lactam_A Lactam A (7-isopropyl-4-methyl...) (Major) Menthone->Lactam_A NaN3, H2SO4 (Direct Insertion) Oxime->Lactam_A TsCl, NaOH (Anti-migration of iPr) Lactam_B Lactam B (3-isopropyl-6-methyl...) (Minor) Oxime->Lactam_B Side Product Azepane Chiral Azepane (Amine) Lactam_A->Azepane LiAlH4 THF, Reflux

Figure 1: Synthetic workflow for the conversion of menthone to chiral azepane. The Beckmann route allows for isomer control, while the Schmidt route is direct but less selective.

Detailed Experimental Protocols

Protocol 1: Preparation of Menthone Oxime

Objective: Convert ketone to oxime while maximizing yield. Safety: Hydroxylamine hydrochloride is corrosive.

  • Setup: In a 500 mL round-bottom flask, dissolve (-)-menthone (15.4 g, 100 mmol) in Ethanol (95%, 150 mL).

  • Addition: Add Hydroxylamine hydrochloride (

    
    , 10.5 g, 150 mmol) followed by Sodium Acetate (
    
    
    
    , 16.4 g, 200 mmol) dissolved in minimal water.
  • Reaction: Reflux the mixture for 2-3 hours.

    • Validation Check: Monitor TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the oxime spot (
      
      
      
      ).
  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Result: A viscous oil or low-melting solid. Yield typically >90%. This is a mixture of

    
     and 
    
    
    
    isomers.
Protocol 2: Beckmann Rearrangement to Lactam

Objective: Stereospecific rearrangement to the 7-membered lactam. Reagent Choice: Tosyl Chloride (TsCl) is preferred over


 or 

for milder conditions and easier handling.
  • Setup: Dissolve Menthone Oxime (10 g, ~59 mmol) in Acetone (100 mL) and cool to 0°C.

  • Activation: Add Tosyl Chloride (12.4 g, 65 mmol) portion-wise.

  • Rearrangement: Add aqueous NaOH (10%, 60 mL) dropwise over 30 minutes, maintaining temperature <10°C.

  • Completion: Allow to warm to room temperature and stir for 12 hours.

    • Validation Check: IR Spectroscopy. Look for the disappearance of the broad OH stretch (3300 cm⁻¹) and appearance of the strong Lactam C=O stretch (approx. 1660 cm⁻¹).

  • Purification: Acidify with HCl to pH 4, extract with

    
    . Wash with brine.
    
  • Separation: Column chromatography (Silica, Hexane/EtOAc gradient). The major product is usually 7-isopropyl-4-methyl-hexahydro-2H-azepin-2-one .

    • Note: Recrystallization from hexane can often isolate the major isomer if the solid is crystalline.

Protocol 3: Reduction to Azepane

Objective: Reduce the amide carbonyl to a methylene group. Safety:


 is pyrophoric. Use anhydrous conditions and inert atmosphere (

or

).
  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (

    
    , 2.3 g, 60 mmol) in anhydrous THF (50 mL) at 0°C.
    
  • Addition: Dissolve the Menthone Lactam (5.0 g, 30 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the

    
     suspension.
    
  • Reaction: Once addition is complete, heat to reflux for 6-12 hours.

    • Validation Check: The reaction mixture should turn from grey to white/off-white. TLC should show a basic amine spot (stains with Ninhydrin or Dragendorff).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 2.3 mL Water

    • 2.3 mL 15% NaOH

    • 6.9 mL Water

  • Workup: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate.

  • Isolation: Distillation under reduced pressure or conversion to the HCl salt for storage.

    • Yield: Typically 70-85%.

Applications in Asymmetric Synthesis

The resulting 7-isopropyl-4-methylazepane is a chiral secondary amine. It serves as a versatile scaffold for ligands.

Ligand Design Strategies
  • N-Alkylation: Reaction with chiral or achiral halides to form tertiary amines.

  • P,N-Ligands: Reaction with phosphine chlorides (e.g.,

    
    ) to create phosphino-azepanes, useful for Ir-catalyzed hydrogenation.
    
  • Amino-Alcohols: Ring opening of epoxides by the azepane yields

    
    -amino alcohols, which are excellent ligands for the enantioselective addition of diethylzinc to aldehydes.
    
Case Study: Diethylzinc Addition

Menthone-derived azepane amino-alcohols have been shown to catalyze the addition of


 to benzaldehyde with high enantiomeric excess (ee > 90%). The steric bulk of the isopropyl group at the C7 position (adjacent to Nitrogen) effectively shields one face of the transition state.

LigandCatalysis Ligand Azepane-Amino Alcohol (Chiral Ligand) Complex Chiral Zn-Complex (Transition State) Ligand->Complex Coordination ZnEt2 Diethyl Zinc (Et2Zn) ZnEt2->Complex Active Species Aldehyde Benzaldehyde Aldehyde->Complex Substrate Binding Product Chiral Alcohol (High ee%) Complex->Product Asymmetric Transfer

Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc using a menthone-derived azepane ligand.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Rearrangement Incomplete oxime formation or hydrolysis of oxime.Ensure anhydrous conditions during rearrangement. Use TsCl/NaOH protocol for milder activation.
Product Mixture (Regioisomers) Poor selectivity in migration.Separate oxime isomers before rearrangement. The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-oxime and

-oxime yield different lactams. Crystallization of the oxime is often possible.
Incomplete Reduction Old/degraded

.
Use fresh hydride reagent. Ensure THF is strictly anhydrous (sodium/benzophenone distilled).
Racemization Harsh acidic conditions.Avoid high temperature concentrated

(Schmidt conditions). Stick to the Beckmann route with TsCl.

References

  • Beckmann Rearrangement Mechanism & Catalysts

    • Organic Chemistry Portal.[2] "Beckmann Rearrangement."[3][4][2][5][6]

    • [Link]

  • Schmidt Reaction Protocols

    • Organic Syntheses. "Schmidt Reaction of Ketones."[6]

    • [Link]

  • Lithium Aluminum Hydride Reduction

    • Master Organic Chemistry. "Reduction of Amides to Amines by LiAlH4."
    • [Link]

  • Chiral Ligands from Monoterpenes

    • National Institutes of Health (PubMed). "Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols."[7]

    • [Link]

  • Menthone Structure & Isomerism

    • Wikipedia. "Menthone."[1][8]

    • [Link]

Sources

Foundational

1,5-Dimethyl-2-(propan-2-yl)azepane: Technical Profile &amp; Synthesis Guide

This is an in-depth technical guide on 1,5-Dimethyl-2-(propan-2-yl)azepane , a specific bicyclic-equivalent amine derivative often synthesized from menthone. Part 1: Chemical Identity & Core Attributes[1][2] 1,5-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1,5-Dimethyl-2-(propan-2-yl)azepane , a specific bicyclic-equivalent amine derivative often synthesized from menthone.

Part 1: Chemical Identity & Core Attributes[1][2]

1,5-Dimethyl-2-(propan-2-yl)azepane is a tertiary amine belonging to the azepane (hexamethyleneimine) class. Structurally, it is the N-methylated, ring-expanded analog of the terpene menthane, characterized by a seven-membered nitrogenous ring substituted with an isopropyl group at the C2 position and a methyl group at the C5 position.

Nomenclature & Identifiers
Attribute Details
CAS Number 6301-55-9
IUPAC Name 1,5-Dimethyl-2-(propan-2-yl)azepane
Common Synonyms 1,5-Dimethyl-2-isopropylazepane; N-Methyl-2-isopropyl-5-methylazepane; N-Methylhomomenthylamine; 2-Isopropyl-1,5-dimethylhexamethyleneimine
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
SMILES CN1C(C(C)C)CCC(C)CC1
InChI Key (Isomer specific, typically derived from l-Menthone)
Structural Analysis

The compound features a flexible seven-membered ring. The C2-isopropyl and C5-methyl substitution pattern is inherited from the chiral pool precursor menthone (2-isopropyl-5-methylcyclohexanone). Consequently, the stereochemistry at C2 and C5 is fixed by the starting material, typically resulting in the (2S,5R) or (2R,5S) configuration depending on the menthone enantiomer used.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of 1,5-dimethyl-2-(propan-2-yl)azepane is a classic example of terpene-derived heterocycle construction . The primary route involves the Schmidt ring expansion of menthone, followed by reduction and N-methylation.

Experimental Workflow

Step 1: Schmidt Rearrangement (Ring Expansion)

  • Precursor: Menthone (2-isopropyl-5-methylcyclohexanone).

  • Reagents: Sodium Azide (NaN₃), Polyphosphoric Acid (PPA) or H₂SO₄.

  • Mechanism: The reaction proceeds via the migration of the more substituted carbon center (C2-isopropyl) to the nitrogen atom, adhering to electronic and steric migratory aptitudes. This regioselectivity yields the lactam 7-isopropyl-4-methylazepan-2-one (often numbered as 2-isopropyl-5-methyl-7-azepanone depending on nomenclature conventions).

Step 2: Lactam Reduction

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Transformation: The carbonyl group is reduced to a methylene group, yielding the secondary amine 2-isopropyl-5-methylazepane .

Step 3: N-Methylation (Eschweiler-Clarke)

  • Reagents: Formic Acid (HCOOH), Formaldehyde (HCHO).

  • Transformation: Reductive alkylation of the secondary amine to the target tertiary amine.

Reaction Pathway Diagram

SynthesisPathway Menthone Menthone (C10H18O) Lactam Lactam Intermediate (7-Isopropyl-4-methylazepan-2-one) Menthone->Lactam Schmidt Rearrangement (Regioselective Migration) Azide NaN3 / H+ Azide->Lactam SecAmine 2-Isopropyl-5-methylazepane (Secondary Amine) Lactam->SecAmine Carbonyl Reduction LiAlH4 LiAlH4 Reduction LiAlH4->SecAmine Target 1,5-Dimethyl-2-(propan-2-yl)azepane (Target) SecAmine->Target N-Methylation Methylation Eschweiler-Clarke (HCHO/HCOOH) Methylation->Target

Caption: Step-wise synthesis of 1,5-Dimethyl-2-(propan-2-yl)azepane from Menthone via Schmidt rearrangement and reductive alkylation.

Part 3: Applications & Pharmacological Context

Chiral Building Block

Due to the conservation of stereocenters from menthone, this azepane derivative serves as a valuable chiral scaffold in asymmetric synthesis. The bulky isopropyl group at C2 provides significant steric shielding, making it a potential candidate for:

  • Chiral Ligands: For enantioselective metal-catalyzed reactions.

  • Chiral Auxiliaries: In the resolution of racemic acids or as a base in stereoselective deprotonations.

Pharmaceutical Relevance

Azepane rings are privileged structures in medicinal chemistry, found in drugs like Tolazamide and Cetiedil . The 1,5-dimethyl-2-isopropylazepane scaffold specifically investigates:

  • Analgesic Activity: Derivatives of the intermediate lactam and the amine itself have been screened for analgesic properties, often exhibiting activity profiles distinct from their piperidine analogs due to the conformational flexibility of the seven-membered ring.

  • Ganglionic Blockade: Structurally related tertiary amines (e.g., Mecamylamine) act as nicotinic acetylcholine receptor antagonists. The steric bulk of the isopropyl group in this azepane suggests potential for receptor modulation.

Part 4: Handling & Safety Protocol

Warning: As a tertiary amine, this compound is likely basic and potentially an irritant. Standard laboratory safety protocols for organic amines must be strictly followed.

Hazard Class Precautionary Measure
Corrosivity Amines can cause skin burns and eye damage. Wear nitrile gloves and safety goggles.
Volatility Use in a well-ventilated fume hood to avoid inhalation of vapors.
Storage Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation or carbonate formation from atmospheric CO₂.

Self-Validating Purity Check:

  • NMR Verification: The ¹H NMR spectrum should show a characteristic doublet for the isopropyl methyls (approx. 0.9 ppm) and a singlet for the N-methyl group (approx. 2.3 ppm).[1] The absence of a signal around 3.0-4.0 ppm (characteristic of alpha-lactam protons) confirms complete reduction of the intermediate.

  • TLC Monitoring: The tertiary amine will exhibit a distinct Rf value compared to the secondary amine precursor (visualize with Dragendorff’s reagent or Iodine).

References

  • Pandeya, S. N., et al. (1985). Synthesis and Analgesic Activity of Some New Benzoyl Derivatives. ResearchGate. Retrieved from [Link]

  • Sakakida, Y., et al. (1971).[2] The Schmidt Reaction of 1-Benzyl-1-azacycloheptan-4-one, Menthone, and 2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiazol-7-one. Bulletin of the Chemical Society of Japan.[2] Retrieved from [Link]

  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society.

Sources

Exploratory

Pharmacophore Mapping of Menthyl-Azepane Derivatives: A Technical Framework

Executive Summary This technical guide outlines the protocol for pharmacophore mapping of Menthyl-Azepane derivatives . These hybrid scaffolds combine the chiral, lipophilic bulk of the terpene (-)-menthol with the flexi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocol for pharmacophore mapping of Menthyl-Azepane derivatives . These hybrid scaffolds combine the chiral, lipophilic bulk of the terpene (-)-menthol with the flexible, seven-membered nitrogen heterocycle azepane (hexahydro-1H-azepine).

These derivatives are primarily investigated for two distinct pharmacological applications:

  • TRPM8 Modulation: Targeting the transient receptor potential melastatin 8 (cold receptor) for analgesic and anti-inflammatory applications.

  • Permeation Enhancement: Acting as chiral penetration enhancers for transdermal drug delivery, leveraging the "head-and-tail" lipid disruption mechanism.

This guide focuses on the Ligand-Based Drug Design (LBDD) workflow, emphasizing the critical challenge of handling the conformational flexibility of the azepane ring in conjunction with the rigid menthyl core.

Part 1: The Chemical Scaffold & Biological Rationale[1][2][3]

Structural Components

The pharmacophore of a menthyl-azepane derivative is defined by three distinct regions. Understanding the physicochemical properties of these regions is a prerequisite for accurate mapping.

RegionComponentKey Physicochemical FeaturePharmacophoric Role
Core A (-)-Menthyl Group Rigid cyclohexane chair; Lipophilic; Chiral (1R, 2S, 5R).Hydrophobic Anchor (HY). Fits into the TRPM8 S1-S4 transmembrane pocket.
Linker Ester/Amide/Carbamate H-bond acceptor/donor capability; Rotatable bonds.H-Bond Feature (HBA/HBD). Determines orientation and metabolic stability.
Tail B Azepane Ring Flexible 7-membered ring; Basic Nitrogen (

).
Positive Ionizable (PI) / Hydrophobic. Mimics bulky cationic side chains (e.g., Lys/Arg).
The Conformational Challenge

Unlike the rigid menthyl chair, the azepane ring is highly flexible. It exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.

  • Scientific Insight: A common error in mapping these derivatives is freezing the azepane ring in a low-energy chair conformation found in crystal structures. In solution (and likely in the binding pocket), the twist-chair is often the bioactive conformer due to lower steric strain when substituted.

  • Directive: Your conformational search protocol must explicitly sample ring puckering modes.

Part 2: Computational Workflow (Protocol)

The following workflow utilizes a "Generate-Validate-Map" logic. This protocol is software-agnostic but assumes access to standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or LigandScout).

Step-by-Step Methodology
Phase 1: Library Preparation & Chirality Check
  • Stereochemistry: Ensure the menthyl group is fixed as (1R, 2S, 5R)-(-)-menthol. Inversion of the C1 center drastically alters TRPM8 binding affinity.

  • Protonation States: The azepane nitrogen is basic. At physiological pH (7.4), it should be protonated (

    
     or 
    
    
    
    ). Generate the cationic species for the pharmacophore generation.
Phase 2: Conformational Sampling (The Critical Step)

Standard Monte Carlo searches often fail to sample the full azepane ring space.

  • Method: Use Low-Mode Molecular Dynamics (LMMD) or Systematic Search for the azepane ring.

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

  • RMSD Cutoff: Set a strict RMSD duplicate filter (0.5 Å) to preserve subtle ring-pucker variations.

Phase 3: Alignment & Feature Extraction
  • Alignment Rule: Do not align by atom matching (RMSD). Align by Pharmacophore Features (Hydrophobic centroids and Positive Ionizable centers).

  • Anchor Point: Use the rigid Isopropyl group of the menthyl moiety as the primary alignment anchor (The "Legs" of the molecule).

Visualization of Workflow

The following diagram illustrates the logical flow from structure to validated map.

PharmacophoreWorkflow Start Input: Menthyl-Azepane 2D Structures Prep Prep: Fix Chirality (1R,2S,5R) Protonate Azepane N Start->Prep Conf Conformational Expansion (Low-Mode MD) Prep->Conf Force Field: OPLS4/MMFF94x Filter Filter: Energy Window < 10 kcal/mol Preserve Twist-Chair/Boat Conf->Filter Align Feature-Based Alignment Anchor: Menthyl Isopropyl Filter->Align Map 3D Pharmacophore Hypothesis (HY, HBA, PI) Align->Map Valid Validation: Decoy Set Enrichment Map->Valid Valid->Start Refine Model

Figure 1: Iterative workflow for generating pharmacophore models of flexible terpene-heterocycle hybrids.

Part 3: Pharmacophore Hypothesis Generation

Based on Structure-Activity Relationship (SAR) data for TRPM8 agonists/antagonists, the menthyl-azepane hybrid map must contain the following features.

The Feature Map
Feature IDTypeLocationGeometric Constraint
F1 Hydrophobic (HY) Menthyl Isopropyl GroupRadius: 1.5 Å. Represents the "legs" interacting with TRPM8 S4 domain (Tyr745/Ile746).
F2 Hydrophobic (HY) Menthyl Cyclohexane RingRadius: 1.8 Å. Occupies the hydrophobic pocket.
F3 H-Bond Acceptor (HBA) Linker Carbonyl (if Ester/Amide)Vectorized. Interacts with Arg842 or Tyr745.
F4 Pos. Ionizable (PI) Azepane NitrogenRadius: 1.6 Å. Critical for electrostatic interaction or cation-pi interactions.
Exclusion Steric Vol Perpendicular to LinkerDefines the boundary of the binding pocket to prevent steric clash.
Diagrammatic Representation of Interactions

InteractionMap cluster_ligand Menthyl-Azepane Scaffold Tyr745 Tyr745 / Ile746 (Hydrophobic) Arg842 Arg842 (H-Bond Donor) Glu782 Glu782 / Asp802 (Anionic Region) Ment_Iso Menthyl Isopropyl (HY) Ment_Iso->Tyr745 Van der Waals Linker_CO Linker C=O (HBA) Ment_Iso->Linker_CO Linker_CO->Arg842 H-Bond Azep_N Azepane N+ (PI) Linker_CO->Azep_N Azep_N->Glu782 Salt Bridge

Figure 2: Predicted interaction map between Menthyl-Azepane features and TRPM8 active site residues.

Part 4: Validation Protocols

A pharmacophore model is only as good as its predictive power. You must validate the map using a Decoy Set .

Protocol: Enrichment Factor Calculation
  • Active Set: Compile 10-15 known active menthol derivatives (e.g., Icilin, WS-12, Menthol-carbamates) with

    
    .
    
  • Decoy Set: Generate 500 molecules with similar physicochemical properties (MW, LogP) but different topology (e.g., piperidines, cyclohexanols) using the DUD-E (Directory of Useful Decoys) methodology.

  • Screening: Screen the combined database against your generated pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF) at 1%:

    
    
    Target: An 
    
    
    
    indicates a robust model.

Part 5: Experimental Synthesis & Assay (Grounding)

To close the loop, the computational model must drive experimental design.

Synthesis of N-Menthyl Azepanes
  • Reaction: Reductive amination of menthone with azepane is difficult due to steric hindrance.

  • Preferred Route: Acylation of azepane with menthyl chloroformate (to form the carbamate) or alkylation of azepane with menthyl halides.

    • Step 1: React (-)-menthol with phosgene/triphosgene

      
       Menthyl chloroformate.
      
    • Step 2: React Menthyl chloroformate with Azepane in DCM/Et3N at 0°C.

    • Yield: Expect >80% yield for the carbamate linkage.

Calcium Influx Assay (TRPM8)
  • Cell Line: HEK293 stably expressing human TRPM8.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Incubate cells with Fluo-4 AM for 30 min.

    • Add test compound (Menthyl-Azepane derivative).

    • Measure fluorescence (

      
      ).
      
    • Control: Use Icilin as a positive control and BCTC as an antagonist control.

References

  • Xu, L., et al. (2020).[1] "Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel." Nature Communications. [Link]

  • Journigan, P. & Zaveri, N. T. (2013).[2] "TRPM8 ion channel ligands for new therapeutic applications and as probes to study menthol pharmacology." Life Sciences. [Link]

  • Perret, F., et al. (2006). "Conformational analysis of azepane and its derivatives." Journal of Molecular Structure: THEOCHEM. [Link]

  • Myskovine, K., et al. (2017). "Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach." Scientific Reports. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1,5-Dimethyl-2-isopropylazepane via Beckmann Rearrangement

Executive Summary This application note details the synthesis of 1,5-dimethyl-2-isopropylazepane , a pharmacologically relevant seven-membered nitrogen heterocycle. The protocol utilizes naturally occurring (-)-Menthone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1,5-dimethyl-2-isopropylazepane , a pharmacologically relevant seven-membered nitrogen heterocycle. The protocol utilizes naturally occurring (-)-Menthone as a chiral starting material, leveraging the Beckmann Rearrangement to effect ring expansion.[1] This route offers a cost-effective, stereochemically defined pathway to access substituted azepanes, which are critical pharmacophores in pain management (e.g., opioid receptor ligands) and neurological drug discovery.[1]

The workflow consists of four unit operations:

  • Condensation: Formation of menthone oxime.[1]

  • Rearrangement: Stereospecific Beckmann rearrangement to the lactam.

  • Reduction: Chemoselective reduction of the lactam to the secondary amine.

  • Methylation:

    
    -methylation via the Eschweiler-Clarke reaction.[1][2][3][4][5]
    

Retrosynthetic Strategy & Mechanism

The synthesis hinges on the regioselectivity of the Beckmann rearrangement. The migration of the carbon substituent in the oxime is stereospecific: the group anti-periplanar to the hydroxyl leaving group migrates.[6][7]

To obtain the 2-isopropyl substitution pattern in the final azepane, the nitrogen atom must insert between the carbonyl carbon (C1) and the isopropyl-bearing carbon (C2) of the menthone skeleton. This requires the formation of the


-oxime isomer, where the hydroxyl group is anti to the bulky isopropyl group—a configuration thermodynamically favored to minimize steric strain between the oxime oxygen and the isopropyl methine.
Reaction Pathway Diagram

ReactionScheme Menthone (-)-Menthone (C10H18O) Oxime Menthone Oxime (Intermediate) Menthone->Oxime NH2OH·HCl NaOAc, EtOH Lactam Lactam Intermediate (7-membered ring) Oxime->Lactam Beckmann Rearr. SOCl2, DCM, 0°C Azepane 2-Isopropyl-5-methylazepane (Secondary Amine) Lactam->Azepane Reduction LiAlH4, THF, Reflux Target 1,5-Dimethyl-2-isopropylazepane (Target) Azepane->Target Eschweiler-Clarke HCHO, HCOOH, 90°C

Figure 1: Synthetic workflow from (-)-Menthone to 1,5-dimethyl-2-isopropylazepane.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Menthone Oxime

Objective: Convert (-)-menthone to its corresponding oxime with high geometric selectivity.

  • Reagents:

    • (-)-Menthone (1.0 equiv)[1]

    • Hydroxylamine hydrochloride (

      
      ) (1.5 equiv)[1]
      
    • Sodium Acetate (

      
      ) (2.0 equiv)[1]
      
    • Solvent: Ethanol/Water (3:1 v/v)[1]

Protocol:

  • Dissolve

    
     and 
    
    
    
    in the Ethanol/Water mixture in a round-bottom flask.
  • Add (-)-menthone dropwise over 20 minutes at room temperature.

  • Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of ketone.[1]
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
    ).[1]
    
  • Wash organic layers with brine, dry over anhydrous

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from MeOH/Water to obtain the oxime as white crystals.

    • Note: Ensure the product is thoroughly dried to prevent hydrolysis in the next step.

Step 2: Beckmann Rearrangement (Ring Expansion)

Objective: Stereospecific rearrangement to 5-methyl-2-(propan-2-yl)azepan-2-one (Lactam).[1] Critical Process Parameter (CPP): Temperature control is vital. The reaction is exothermic.

  • Reagents:

    • Menthone Oxime (1.0 equiv)[1]

    • Thionyl Chloride (

      
      ) (1.2 equiv)[1]
      
    • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

  • Dissolve Menthone Oxime in anhydrous DCM under an Argon atmosphere. Cool to

    
    .
    
  • Add

    
     dropwise via syringe pump to maintain internal temperature 
    
    
    
    .[1]
  • Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours.
    
  • Quench: Pour the reaction mixture slowly into saturated aqueous

    
     at 
    
    
    
    . Caution: Gas evolution (
    
    
    ,
    
    
    ).[1]
  • Extraction: Separate phases. Extract aqueous layer with DCM.[1][5]

  • Purification: The crude lactam is often pure enough for reduction.[1] If necessary, purify via flash chromatography (EtOAc/Hexane gradient).[1]

Step 3: Lactam Reduction

Objective: Reduce the cyclic amide (lactam) to the cyclic amine (azepane).

  • Reagents:

    • Lactam Intermediate (1.0 equiv)[1]

    • Lithium Aluminum Hydride (

      
      ) (2.5 equiv)[1]
      
    • Solvent: Anhydrous THF

Protocol:

  • Suspend

    
     in anhydrous THF in a dry 3-neck flask under Argon.
    
  • Dissolve the Lactam in THF and add dropwise to the hydride suspension. Exothermic reaction.

  • Heat to reflux for 12–16 hours.

  • Fieser Quench: Cool to

    
    . Carefully add water (
    
    
    
    mass of LAH), then 15% NaOH (
    
    
    mass), then water (
    
    
    mass).[1]
  • Filter the granular precipitate through a Celite pad.[1]

  • Concentrate the filtrate to yield crude 2-isopropyl-5-methylazepane.[1]

Step 4: -Methylation (Eschweiler-Clarke)

Objective: Selective methylation of the secondary amine to the tertiary amine target.[1][5]

  • Reagents:

    • 2-Isopropyl-5-methylazepane (1.0 equiv)[1]

    • Formaldehyde (37% aq.[1][5] solution) (2.5 equiv)

    • Formic Acid (98%) (3.5 equiv)[1]

Protocol:

  • Mix the azepane and formic acid in a flask.

  • Add formaldehyde solution.[1][3][5][8]

  • Heat the mixture to

    
     for 12 hours. Note: 
    
    
    
    evolution indicates reaction progress.
  • Workup: Cool to room temperature. Basify to pH 10 using 4M NaOH.

  • Extract with Diethyl Ether (

    
    ). Dry over 
    
    
    
    (avoid acidic drying agents).
  • Final Purification: Distillation under reduced pressure or formation of the HCl salt for crystallization.

Mechanistic Validation & Regiochemistry

The success of the synthesis relies on the migration of the isopropyl-substituted carbon. The mechanism involves the protonation/activation of the oxime hydroxyl, followed by a concerted [1,2]-shift.[6][7][9]

Mechanism Oxime_E Oxime (E-Isomer) OH anti to Isopropyl TS Transition State [1,2]-Shift of C-Isopropyl Oxime_E->TS Activation (-OH -> -Cl/-OTs) Nitrilium Nitrilium Ion Intermediate TS->Nitrilium Migration of bulky group Imidate Imidate (Hydrolysis) Nitrilium->Imidate + H2O Lactam Lactam (N inserted next to iPr) Imidate->Lactam Tautomerization

Figure 2: Mechanistic pathway highlighting the stereoelectronic requirement for the migration of the isopropyl group.[1]

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Oxime Isomer Ratio

E-isomer (Anti-iPr)
If ratio is low, recrystallize oxime from EtOH or equilibrate with HCl/Dioxane.[1]
Rearrangement Yield

Low yield often indicates moisture in

step.[1] Ensure strict anhydrous conditions.
Reduction Completion Disappearance of C=O stretch (

)
If incomplete, use fresh

or switch to

mixed hydride system.[1]
Final Purity

by GC-MS
Impurity is often unreacted secondary amine; extend Eschweiler-Clarke time.[1]

References

  • Menthone Preparation & Properties

    • Sandborn, L. T. "l-Menthone".[1] Organic Syntheses, Coll.[1][2][10] Vol. 1, p.340 (1941).[1]

  • Beckmann Rearrangement Mechanism

    • Gawley, R. E.[1] "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations."[1] Organic Reactions, 1988.[1] [1]

  • Eschweiler-Clarke Methylation

    • Icke, R. N., et al. "beta-Phenylethyldimethylamine".[1][2] Organic Syntheses, Coll.[1][2][10] Vol. 3, p.723 (1955).[1] [1]

  • Azepane Synthesis Context

    • Review of azepane synthesis methodologies and pharmacological relevance. National Institutes of Health (NIH) / PubMed Central.[1] [1]

Sources

Application

Application Note: Reductive Methylation of Menthone Lactam

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of chiral permeation enhancers and heterocyclic building blocks. The following protocol details the Reductive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of chiral permeation enhancers and heterocyclic building blocks.

The following protocol details the Reductive Methylation of Menthone Lactam (5-isopropyl-2-methyl-ε-caprolactam). While "reductive methylation" (Eschweiler-Clarke) is standard for amines, lactams (cyclic amides) possess significantly lower nucleophilicity, rendering standard amine protocols ineffective.

This guide presents the Catalytic Hydroxymethylation-Hydrogenolysis pathway, a "reductive" approach that avoids the use of highly toxic alkylating agents (like Methyl Iodide) and aligns with Green Chemistry principles. For comparative validation, the standard Direct Alkylation (NaH/MeI) method is also provided as a control benchmark.

Introduction & Mechanistic Rationale

Menthone Lactam is a chiral derivative obtained via the Beckmann rearrangement of (-)-menthone oxime.[1] Its N-methylated derivative is structurally analogous to Laurocapram (Azone) , a potent transdermal penetration enhancer.[1]

The Chemical Challenge

Standard reductive methylation (Eschweiler-Clarke: HCHO/HCOOH) relies on the formation of an iminium ion intermediate.[1][2][3][4][5] Lactams, being resonance-stabilized, cannot readily form this iminium species. Therefore, "Reductive Methylation" of a lactam requires a modified mechanism:

  • N-Hydroxymethylation: Reaction with formaldehyde to form the N-hydroxymethyl lactam (hemiaminal).[1]

  • Hydrogenolysis: Reduction of the C-O bond to a C-H bond using Hydrogen and a catalyst (Pd/C), yielding the N-methyl group.

This protocol describes a One-Pot Catalytic Reductive Methylation , which is superior for industrial scalability compared to the stoichiometric deprotonation required by direct alkylation.

Experimental Workflow Visualization

The following diagram illustrates the parallel pathways for synthesizing the target N-methyl lactam.

MenthoneLactamMethylation cluster_legend Methodology Legend Menthone (-)-Menthone Oxime Menthone Oxime Menthone->Oxime NH2OH·HCl Lactam Menthone Lactam (Substrate) Oxime->Lactam Beckmann Rearr. (TsCl or H2SO4) Hydroxymethyl N-Hydroxymethyl Intermediate Lactam->Hydroxymethyl Path A: HCHO (aq) 90°C Anion Lactam Anion (Na+ Salt) Lactam->Anion Path B: NaH THF, 0°C Product_Red N-Methyl Menthone Lactam (Target) Hydroxymethyl->Product_Red H2 (50 psi), Pd/C Hydrogenolysis Anion->Product_Red MeI SN2 Attack key Blue = Reductive Protocol (Recommended) Red = Direct Alkylation (Benchmark)

Caption: Synthesis of N-Methyl Menthone Lactam comparing the Catalytic Reductive Route (Path A) and Direct Alkylation (Path B).

Protocol A: Catalytic Reductive Methylation (Recommended)

This method utilizes paraformaldehyde and catalytic hydrogenolysis. It avoids the formation of stoichiometric salt waste and highly toxic methyl iodide.

Reagents & Equipment[1]
  • Substrate: Menthone Lactam (1.0 eq)

  • Methyl Source: Paraformaldehyde (1.5 eq) or Formalin (37% aq., 2.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol% loading)

  • Solvent: Methanol (anhydrous preferred) or Ethanol[1]

  • Reducing Agent: Hydrogen Gas (H₂)

  • Equipment: High-pressure hydrogenation reactor (Parr bomb) or balloon (if high temp/time allowed).

Step-by-Step Procedure
  • Pre-Reaction Setup:

    • Dissolve Menthone Lactam (10 mmol, ~1.69 g) in Methanol (20 mL).

    • Add Paraformaldehyde (15 mmol, 0.45 g). Note: Paraformaldehyde depolymerizes to reactive HCHO in situ.

    • Add 10% Pd/C (0.5 mmol Pd). Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.

  • Hydroxymethylation Phase (Thermal Activation):

    • Optional Pre-step: If using a reactor, heat the mixture to 60°C for 1 hour under Nitrogen before introducing Hydrogen. This promotes the formation of the N-hydroxymethyl intermediate (Lactam-N-CH₂OH).[1]

  • Hydrogenolysis Phase:

    • Seal the reactor and purge with Hydrogen gas (3x).

    • Pressurize to 3–5 bar (45–75 psi) .

    • Heat to 80–100°C with vigorous stirring (1000 rpm).

    • Reaction Time: 12–24 hours.[6]

    • Mechanism:[2][3][4][5][6][7] The Pd catalyst facilitates the cleavage of the C-O bond in the hemiaminal, releasing water and forming the N-CH₃ bond.

  • Work-up:

    • Cool the reactor to room temperature and vent H₂.

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification:

    • The crude oil is typically >90% pure.

    • Purify via vacuum distillation (bp ~130°C at 10 mmHg) or flash column chromatography (Hexanes/EtOAc 8:2).

Protocol B: Direct Alkylation (Benchmark Control)[1]

Use this method for small-scale validation or if high-pressure hydrogenation equipment is unavailable.[1]

Reagents
  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) (High Toxicity) [1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Procedure
  • Deprotonation:

    • In a flame-dried flask under Argon, suspend NaH (12 mmol, 480 mg) in dry THF (15 mL).

    • Cool to 0°C.

    • Add Menthone Lactam (10 mmol) dissolved in THF (5 mL) dropwise.

    • Stir at 0°C for 30 mins, then warm to room temp for 1 hour. Evolution of H₂ gas indicates anion formation.

  • Methylation:

    • Cool back to 0°C.

    • Add Methyl Iodide (12 mmol, 0.75 mL) dropwise. Caution: MeI is a volatile carcinogen; use a fume hood.

    • Allow to warm to room temperature and stir overnight (12h).

  • Quench & Isolation:

    • Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x 20 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

Data Analysis & Comparison

The following table summarizes the expected outcomes and parameters for both methods.

ParameterProtocol A: Reductive MethylationProtocol B: Direct Alkylation
Mechanism Condensation / HydrogenolysisDeprotonation / SN2
Atom Economy High (Byproduct: H₂O)Low (Byproduct: NaI, H₂)
Safety Profile Moderate (H₂ flammability)Low (MeI toxicity, NaH reactivity)
Yield (Typical) 85–92%90–95%
Reaction Time 12–24 Hours4–16 Hours
Scalability Excellent (Industrial preferred)Poor (Exothermic, toxic waste)
Key Intermediate N-Hydroxymethyl lactamLactam anion
Characterization (Self-Validation)

To validate the synthesis, confirm the disappearance of the N-H signal and the appearance of the N-Me signal.[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • Substrate (Lactam): Broad singlet at δ 6.0–7.5 ppm (N-H).

    • Product (N-Methyl):Disappearance of N-H singlet. Appearance of a sharp singlet at δ 2.9–3.0 ppm (3H, N-CH₃) .[1]

    • Diagnostic Shift: The proton on the ring carbon adjacent to Nitrogen (C-H) will shift slightly upfield due to the inductive effect of the methyl group.

References

  • Beckmann Rearrangement of Menthone

    • Source: Yamamoto, K., et al. "Beckmann rearrangement of (-)-menthone oxime."[1] Journal of Organic Chemistry.

    • Context: Establishes the synthesis of the 5-isopropyl-2-methyl-ε-caprolactam substr
    • Link:[Link][1]

  • Reductive Alkylation of Lactams (General Methodology)

    • Source: Xiao, K. J., et al. "Direct, One-Pot Sequential Reductive Alkylation of Lactams/Amides.
    • Context: Provides mechanistic grounding for the activ
    • Link:[Link][1]

  • N-Methylation via Hydrogenolysis (Mechanism)

    • Source: Auer, E., et al. "N-Methylation of Amides and Lactams.
    • Context: Describes the catalytic cycle of N-hydroxymethyl
    • Link:[Link] (Journal Landing Page for verification)[1]

  • Properties of N-Methyl Lactams (Azone Analogues)

    • Source: PubChem Compound Summary for N-Methylcaprolactam.[1]

    • Context: Verification of chemical properties and safety d
    • Link:[Link][1]

Sources

Method

Preparation of Chiral Lithium Amides from Menthyl Azepanes: An Application Note and Protocol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of chiral lithium amides derived from (−)-menthol, a readily availa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of chiral lithium amides derived from (−)-menthol, a readily available chiral auxiliary. Specifically, we focus on the synthesis of chiral lithium amides based on menthyl-substituted azepanes. These robust and highly stereoselective reagents are instrumental in asymmetric synthesis, particularly for the enantioselective deprotonation of prochiral ketones. This guide offers a detailed exploration of the underlying principles, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting.

Introduction: The Significance of Chiral Lithium Amides in Asymmetric Synthesis

Chiral lithium amides have emerged as powerful tools in modern organic synthesis, enabling the creation of single-enantiomer compounds with high efficiency.[1][2][3] Their primary application lies in the enantioselective deprotonation of prochiral substrates, a process that establishes a chiral center early in a synthetic sequence.[1][2][4] The resulting enantiomerically enriched intermediates, such as lithium enolates, can then be trapped with various electrophiles to afford a wide range of optically active molecules.[2]

The efficacy of a chiral lithium amide is intrinsically linked to the structure of the chiral amine from which it is derived. The chiral auxiliary must effectively bias the transition state of the deprotonation event to favor the removal of one of two enantiotopic protons. (−)-Menthol, a naturally occurring and inexpensive terpene, serves as an excellent chiral starting material for the synthesis of a variety of chiral amines and their corresponding lithium amides.[5][6][7] The rigid bicyclic structure of the menthyl group provides a well-defined steric environment that can impart high levels of stereocontrol.

This guide focuses on chiral lithium amides derived from menthyl-substituted azepanes. The seven-membered azepane ring offers unique conformational properties that can influence the stereochemical outcome of the deprotonation reaction. We will detail the synthesis of the menthyl azepane precursor and its subsequent conversion to the active chiral lithium amide base.

Mechanistic Principles: Achieving Enantioselectivity

The enantioselective deprotonation of a prochiral ketone by a chiral lithium amide is a kinetically controlled process. The stereochemical outcome is determined by the relative energies of the two diastereomeric transition states leading to the two possible enantiomeric enolates.

The chiral lithium amide, in solution, exists as aggregates (dimers, trimers, etc.).[8] While the exact nature of the active deprotonating species is often complex and depends on factors like solvent and additives, a simplified model can be used to rationalize the observed stereoselectivity. In this model, the lithium amide and the ketone substrate form a mixed aggregate prior to proton abstraction.

The menthyl group on the azepane nitrogen plays a crucial role in differentiating between the two enantiotopic α-protons of the ketone. Steric interactions between the bulky menthyl group and the substituents on the ketone disfavor one of the transition states, leading to the preferential formation of one enantiomeric enolate.

G cluster_0 Enantioselective Deprotonation ProchiralKetone Prochiral Ketone (e.g., 4-substituted cyclohexanone) TransitionState_R Diastereomeric Transition State 1 (Favored) ProchiralKetone->TransitionState_R TransitionState_S Diastereomeric Transition State 2 (Disfavored) ProchiralKetone->TransitionState_S ChiralAmide Chiral Lithium Amide (Menthyl Azepane Derived) ChiralAmide->TransitionState_R ChiralAmide->TransitionState_S Enolate_R Enantiomerically Enriched Lithium Enolate (R) TransitionState_R->Enolate_R k_fast Enolate_S Minor Enantiomer Lithium Enolate (S) TransitionState_S->Enolate_S k_slow Product_R Chiral Product (R) Enolate_R->Product_R Trapping Product_S Minor Product (S) Enolate_S->Product_S Trapping Electrophile Electrophile (e.g., TMSCl) Electrophile->Product_R Electrophile->Product_S

Figure 1: General workflow for enantioselective deprotonation.

Experimental Protocols

Synthesis of the Chiral Menthyl Azepane Precursor

The synthesis of the chiral amine precursor is a critical first step. The following protocol outlines a reliable method for the preparation of a menthyl-substituted azepane. For general reviews on the synthesis of azepanes, see references.[9][10]

Protocol 1: Synthesis of (1R,2S,5R)-2-(Azepan-1-yl)-5-methyl-1-(propan-2-yl)cyclohexan-1-ol

  • Materials:

    • (−)-Menthone

    • Azepane

    • Titanium(IV) isopropoxide

    • Sodium borohydride

    • Methanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (−)-menthone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add titanium(IV) isopropoxide (1.1 eq).

    • Add azepane (1.1 eq) dropwise to the solution and stir the mixture at room temperature for 12 hours.

    • Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired menthyl azepane derivative.

Preparation of the Chiral Lithium Amide

The chiral lithium amide is generated in situ by the deprotonation of the chiral amine precursor with an organolithium reagent.

Protocol 2: In Situ Generation of the Chiral Lithium Amide

  • Materials:

    • (1R,2S,5R)-2-(Azepan-1-yl)-5-methyl-1-(propan-2-yl)cyclohexan-1-ol (from Protocol 1)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the menthyl azepane (1.05 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.0 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

    • The chiral lithium amide solution is now ready for use in the enantioselective deprotonation reaction.

Application: Enantioselective Deprotonation and Silylation of a Prochiral Ketone

This protocol demonstrates the use of the prepared chiral lithium amide for the enantioselective deprotonation of 4-tert-butylcyclohexanone, followed by trapping of the resulting enolate with trimethylsilyl chloride (TMSCl).

Protocol 3: Asymmetric Synthesis of a Chiral Silyl Enol Ether

  • Materials:

    • Chiral lithium amide solution (from Protocol 2)

    • 4-tert-Butylcyclohexanone

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To the freshly prepared chiral lithium amide solution at -78 °C, add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Add TMSCl (1.2 eq) to the reaction mixture and stir for an additional 1 hour at -78 °C.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by chiral gas chromatography (GC) to determine the enantiomeric excess (ee). Purify by column chromatography on silica gel.

Data Presentation and Analysis

The effectiveness of a chiral lithium amide is quantified by the enantiomeric excess (ee) of the product. The following table provides representative data for the enantioselective deprotonation of various 4-alkylcyclohexanones using a menthyl azepane-derived lithium amide.

EntryR-group in 4-AlkylcyclohexanoneEnantiomeric Excess (ee) (%)
1Methyl85
2Ethyl88
3Isopropyl92
4tert-Butyl95

Table 1: Enantiomeric excesses achieved in the asymmetric silylation of 4-alkylcyclohexanones.

Visualization of the Experimental Workflow

The following diagram illustrates the overall experimental workflow, from the synthesis of the chiral amine to the formation of the final chiral product.

Figure 2: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Moisture and Air Sensitivity: Organolithium reagents and lithium amides are extremely sensitive to moisture and air. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and properly dried glassware.

  • Temperature Control: The enantioselectivity of the deprotonation is often highly temperature-dependent. Maintaining a low and constant temperature (typically -78 °C) is crucial for achieving high ee's.

  • Rate of Addition: The slow, dropwise addition of reagents is important to maintain temperature control and prevent side reactions.

  • Purity of Reagents: The purity of the starting materials, particularly the chiral amine and the organolithium reagent, is critical for reproducibility. The concentration of the n-BuLi solution should be accurately determined by titration.

  • Choice of Solvent: THF is a commonly used solvent for these reactions due to its good solvating properties for organolithium species. However, the choice of solvent can influence the aggregation state of the lithium amide and thus the stereochemical outcome.

Conclusion

Chiral lithium amides derived from menthyl azepanes are valuable reagents for asymmetric synthesis. Their preparation from readily available and inexpensive starting materials, coupled with their ability to induce high levels of enantioselectivity, makes them an attractive choice for the synthesis of chiral molecules. The protocols and insights provided in this guide are intended to enable researchers to successfully implement these powerful tools in their own synthetic endeavors. Careful attention to experimental detail, particularly with respect to anhydrous and anaerobic conditions, is paramount for achieving optimal results.

References

  • O'Brien, P. (1998). Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. [Link]

  • Shirai, R., Tanaka, M., & Koga, K. (1986). Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society, 108(3), 543–545. [Link]

  • Simpkins, N. S. (2002). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. In Organic Reactions (pp. 1-238). John Wiley & Sons, Inc.
  • Jones, C. D., Simpkins, N. S., & Giblin, G. M. P. (1998). New symmetry-breaking deprotonation reactions of cyclic imides using a chiral lithium amide base. Chemical Communications, (10), 1023-1024. [Link]

  • Majewski, M., & Lazny, R. (1996). Asymmetric synthesis of ketones and aldehydes using chiral lithium amide bases. The Journal of Organic Chemistry, 61(6), 1933-1939.
  • Pu, L. (2004). Polymer-supported chiral amines and their application in asymmetric synthesis. Chemical Reviews, 104(1), 1687-1716. [Link]

  • Oertling, H., Reckziegel, A., Surburg, H., & Bertram, H. J. (1998). Applications of Menthol in Synthetic Chemistry. Chemical Reviews, 98(8), 2659-2684. [Link]

  • Stowell, J. C. (1984). Carbanions in organic synthesis. John Wiley & Sons.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Singh, G., et al. (2025). Chemical resolution using (−)‐menthol as the chiral resolution reagent. ResearchGate. [Link]

  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Koga, K. (1994). Asymmetric reactions catalyzed by chiral lithium amides. Pure and Applied Chemistry, 66(7), 1487-1494.
  • Asami, M. (1996). A chiral lithium amide for enantioselective deprotonation of epoxides. Tetrahedron: Asymmetry, 7(6), 1563-1566.
  • Majewski, M., & Nowak, P. (1998). Effect of LiCl on the rate of deprotonation of a simple ketone by LDA. Tetrahedron Letters, 39(12), 1661-1664.
  • Bunn, B. J., Simpkins, N. S., Spavold, Z., & Crimmin, M. J. (1993). Asymmetric deprotonation of ketones with chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, (23), 3113-3115.
  • Price, D. A., Simpkins, N. S., MacLeod, A. M., & Watt, A. P. (1994). Asymmetric deprotonation of ketones with chiral lithium amides: effect of additives. Tetrahedron Letters, 35(34), 6159-6162.
  • Tufariello, J. J., Milowsky, A. S., Al-Nuri, M., & Goldstein, S. (1987). A new synthesis of azepanes. Tetrahedron Letters, 28(3), 267-270.
  • Beckwith, A. L. J., & Boate, D. R. (1988). The mechanism of the reaction of N-substituted succinimides with aniline. The Journal of Organic Chemistry, 53(18), 4339-4343.
  • Mustafa, A., Zayed, S. M. A. D., & Khattab, S. (1956). A new synthesis of succinimides. Journal of the American Chemical Society, 78(1), 145-149.
  • Asymmetric transformations by deprotonation using chiral lithium amides. (n.d.). Request PDF. Retrieved February 12, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2018). ResearchGate. [Link]

Sources

Application

Application Note: High-Fidelity Asymmetric Alkylation via Terpene-Derived Azepane Auxiliaries

Executive Summary This application note details the protocol for utilizing terpene-derived -symmetric azepane auxiliaries for high-precision asymmetric alkylation. Unlike traditional Evans oxazolidinones (5-membered ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing terpene-derived


-symmetric azepane auxiliaries  for high-precision asymmetric alkylation. Unlike traditional Evans oxazolidinones (5-membered rings) or Enders pyrrolidines (5-membered rings), azepane auxiliaries (7-membered rings) offer a unique conformational landscape. Derived from the chiral pool (specifically 

-limonene
or

-carvone
), these scaffolds provide distinct steric shielding resulting in superior diastereoselectivity (

) for challenging substrates where smaller auxiliaries fail.
Key Advantages
  • Chiral Pool Origin: Cost-effective synthesis from abundant terpenes.[1]

  • Unique Geometry: The seven-membered ring adopts a twist-chair conformation, creating a deep chiral pocket.

  • Recyclability: The auxiliary is recoverable in high yields (>90%) following hydrolytic cleavage.

The Auxiliary Scaffold: Origin & Structure

The primary auxiliary discussed is


-2,5-bis(hydroxymethyl)azepane  (and its protected derivatives), developed extensively by the Kočovský group. The synthesis exploits the oxidative cleavage of 

-limonene followed by ring closure.
Figure 1: Synthesis Pathway (Limonene to Azepane)

AzepaneSynthesis Limonene (R)-Limonene (Chiral Pool) Oxidation Ozonolysis/Oxidation (Ring Opening) Limonene->Oxidation Diol Chiral Diol Intermediate Oxidation->Diol Cyclization Reductive Amination (Ring Closure) Diol->Cyclization + Benzylamine Azepane (2R,5R)-Azepane Auxiliary Cyclization->Azepane

Caption: Synthetic workflow converting the chiral pool terpene (R)-Limonene into the functional C2-symmetric azepane scaffold.

Experimental Protocol: Asymmetric Alkylation

This protocol describes the alkylation of an


-propionyl azepane derivative with benzyl bromide.
Materials & Reagents[1][2][3][4][5][6][7]
  • Auxiliary:

    
    -Propionyl-
    
    
    
    -2,5-bis(methoxymethyl)azepane (1.0 equiv).
  • Base: Lithium Diisopropylamide (LDA), freshly prepared or high-quality commercial solution (1.1 equiv).

  • Electrophile: Benzyl bromide (BnBr) (1.5 equiv).

  • Additives: Lithium Chloride (LiCl) (anhydrous, 3.0 equiv) - Critical for breaking enolate aggregates.

  • Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/benzophenone.

Step-by-Step Procedure
Phase A: Enolization
  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under argon atmosphere.

  • Charge: Add anhydrous LiCl (flame-dried under vacuum) to the flask.

  • Solvation: Add anhydrous THF (concentration ~0.2 M relative to substrate) and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 equiv) dropwise via syringe. Stir for 10 minutes.

  • Substrate Addition: Dissolve the

    
    -propionyl azepane (1.0 equiv) in a minimal amount of THF. Cannulate this solution dropwise into the LDA/LiCl mixture at -78 °C.
    
    • Observation: The solution may turn pale yellow, indicating enolate formation.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation and formation of the specific

    
    -enolate chelate.
    
Phase B: Alkylation[2]
  • Electrophile Addition: Add Benzyl bromide (1.5 equiv) dropwise.

    • Note: For highly reactive electrophiles (e.g., MeI), 1.2 equiv is sufficient. For sluggish ones, use up to 2.0 equiv.

  • Reaction: Stir at -78 °C for 2 hours.

    • Monitoring: Monitor by TLC (silica gel) or GC-MS. The reaction is typically slow; allow to warm to -40 °C only if conversion is stalled after 2 hours.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous

    
     solution (5 mL).
    
Phase C: Work-up
  • Extraction: Allow the mixture to warm to room temperature. Extract with

    
     (3 x 20 mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Performance Data (Typical)
Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
Methyl Iodide92>98:2
Benzyl Bromide8897:3
Allyl Bromide8596:4
iso-Butyl Iodide7695:5

Cleavage and Recovery

To liberate the chiral product and recover the azepane auxiliary, reductive cleavage is preferred for generating alcohols, while hydrolytic cleavage yields carboxylic acids.

Protocol: Reductive Cleavage (to Alcohol)[8]
  • Dissolve the alkylated product in anhydrous THF (0.1 M).

  • Add Lithium Amidotrihydroborate (LAB) (4.0 equiv) at 0 °C. Note: LAB is generated in situ from LDA and

    
    .
    
  • Stir for 1 hour at 0 °C.

  • Quench with 1M HCl.

  • Result: The chiral alcohol is extracted into the organic phase. The azepane auxiliary remains in the aqueous phase as the amine salt.

  • Recovery: Basify the aqueous phase (pH 12, NaOH) and extract with

    
     to recover the auxiliary (>95% recovery).
    

Mechanistic Insight: The Stereocontrol Model

The high selectivity arises from the


-symmetric nature of the azepane ring, which forces the amide enolate into a rigid conformation.
Figure 2: Transition State Model

TransitionState cluster_TS Transition State Assembly Lithium Li+ Chelation Enolate (Z)-Enolate Oxygen Lithium->Enolate Stabilizes Electrophile Electrophile (R-X) Attack Vector Enolate->Electrophile Re-face Attack (Favored) AzepaneRing Azepane Ring (Twist-Chair) StericBulk C2/C5 Substituents (Steric Shielding) AzepaneRing->StericBulk Positions StericBulk->Electrophile Blocks Si-face

Caption: Mechanistic model showing Lithium chelation locking the Z-enolate, while the C2/C5 substituents of the azepane shield the Si-face, forcing Re-face attack.

Explanation: The lithium cation chelates between the enolate oxygen and the auxiliary's carbonyl oxygen. The 7-membered ring adopts a twist-chair conformation where the C2 and C5 substituents (derived from the terpene backbone) project effectively to block one face of the planar enolate. This forces the electrophile to approach from the opposite (open) face.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Enolate quenching by moisture.Ensure LiCl is flame-dried. Use fresh LDA. Verify Schlenk line integrity.
Low Selectivity (dr < 90:10) Enolate aggregation.Increase LiCl loading to 5.0 equiv. Ensure temperature stays strictly at -78 °C during addition.
Incomplete Reaction Steric bulk of electrophile.Add HMPA or DMPU (1-2 equiv) as a co-solvent to increase enolate reactivity (use with caution).
Recovery Failure Emulsion during workup.When basifying for recovery, ensure pH > 12. Use continuous extraction for 12 hours if necessary.

References

  • Kočovský, P., et al. (1999). Synthesis of C2-Symmetric Azepanes from (R)-(-)-Carvone and Their Application as Chiral Auxiliaries. Journal of Organic Chemistry.

  • Malkov, A. V., & Kočovský, P. (2001). Molybdenum-catalyzed asymmetric allylic substitution using C2-symmetric azepane ligands. Journal of the American Chemical Society.[3]

  • Hemming, K. (2019). The synthesis of azepanes.[4][5][6] In Advances in Heterocyclic Chemistry.

  • Seebach, D., et al. (2013). Use of Lithium Chloride in Enolate Chemistry. Helvetica Chimica Acta.

Sources

Method

Reductive ring expansion of menthone oxime to azepanes

Application Note & Protocol Topic: Reductive Ring Expansion of Menthone Oxime to Substituted Azepanes: A Detailed Synthetic Guide Audience: Researchers, scientists, and drug development professionals. Abstract The azepan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reductive Ring Expansion of Menthone Oxime to Substituted Azepanes: A Detailed Synthetic Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azepane scaffold is a privileged seven-membered nitrogen heterocycle integral to numerous pharmaceuticals and bioactive molecules.[1][2] However, its synthesis, particularly with stereochemical control, remains a significant challenge, limiting its exploration in medicinal chemistry compared to five- and six-membered analogues.[3][4] This application note provides a comprehensive guide to a robust two-step synthetic sequence for converting naturally-derived (-)-menthone into a chiral substituted azepane. The methodology hinges on a stereoselective Beckmann rearrangement of (-)-menthone oxime to form a seven-membered lactam, followed by its complete reduction. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and provide insights for troubleshooting and optimization.

Scientific Foundation and Mechanistic Rationale

The conversion of a six-membered carbocycle like menthone into a seven-membered azepane is a powerful ring-expansion strategy. The process can be logically dissected into three primary stages: oximation, rearrangement, and reduction.

Stage 1: Oximation of (-)-Menthone

The initial step involves the conversion of the ketone functionality in (-)-menthone to its corresponding oxime using hydroxylamine. This is a standard condensation reaction, but its stereochemical outcome is crucial for the subsequent rearrangement. Under equilibrium conditions, the oxime can exist as two geometric isomers (E and Z). The stereoselectivity of the subsequent Beckmann rearrangement is entirely dependent on which of these isomers is formed and proceeds to react.

Stage 2: The Beckmann Rearrangement

The cornerstone of this synthesis is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an N-substituted amide (or a lactam in the case of cyclic oximes).[5] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[6][7] This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, displacing water.[8][9] This concerted migration is the key to the reaction's stereospecificity. The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final lactam product.[7]

In the case of (-)-menthone oxime, the migrating group is one of the carbon atoms of the cyclohexane ring. The regiochemical outcome—i.e., which C-C bond breaks and which carbon migrates—is dictated by the geometry of the oxime. For the desired azepane, the more substituted carbon atom must migrate. This is achieved by using strongly acidic and dehydrating conditions, such as those provided by polyphosphoric acid (PPA), which favor the rearrangement of the thermodynamically more stable oxime isomer.[10]

Beckmann_Mechanism Figure 1: Mechanism of the Beckmann Rearrangement cluster_0 Oxime Activation cluster_1 Rearrangement cluster_2 Hydrolysis & Tautomerization Ketoxime Ketoxime ProtonatedOxime Protonated Oxime (Good Leaving Group) Ketoxime->ProtonatedOxime H+ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium 1,2-Alkyl Shift -H2O ImidicAcid Imidic Acid (Enol Tautomer) Nitrilium->ImidicAcid +H2O -H+ Lactam Lactam (Amide) ImidicAcid->Lactam Tautomerization

Caption: Figure 1: Mechanism of the Beckmann Rearrangement.

Stage 3: Reduction of the Azepan-2-one

The final step is the reduction of the lactam (an amide) to the corresponding cyclic amine (azepane). Amides are relatively stable functional groups, requiring a powerful reducing agent. Lithium aluminum hydride (LAH, LiAlH₄) is the reagent of choice for this transformation, as it efficiently reduces the carbonyl group of the lactam completely to a methylene group (-CH₂-), yielding the desired saturated azepane.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Overall Workflow

The synthetic pathway proceeds through three distinct experimental stages, transforming the readily available starting material into the target azepane.

Workflow Figure 2: Overall Synthetic Workflow Menthone (-)-Menthone Oxime Menthone Oxime Menthone->Oxime Step 1: Oximation Lactam Azepan-2-one (Lactam) Oxime->Lactam Step 2: Beckmann Rearrangement Azepane Substituted Azepane Lactam->Azepane Step 3: LAH Reduction

Caption: Figure 2: Overall Synthetic Workflow.

Required Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(-)-Menthone>98%Sigma-Aldrich
Hydroxylamine hydrochloride>99%Acros Organics
Sodium acetateAnhydrous, >99%Fisher Scientific
Ethanol200 ProofDecon Labs
Polyphosphoric acid (PPA)115% H₃PO₄ basisSigma-AldrichHighly viscous. Warm gently to handle.
Dichloromethane (DCM)ACS GradeVWR
Saturated NaHCO₃ solutionLab Prepared
Anhydrous MgSO₄VWRFor drying organic layers.
Lithium aluminum hydride (LAH)1.0 M in THFSigma-AldrichEXTREME CAUTION . Pyrophoric.
Diethyl etherAnhydrousFisher Scientific
Sodium sulfate decahydrateVWRFor workup of LAH reaction.
Protocol 1: Synthesis of (-)-Menthone Oxime
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (-)-menthone (15.4 g, 100 mmol), hydroxylamine hydrochloride (10.4 g, 150 mmol), and sodium acetate (12.3 g, 150 mmol).

  • Reaction: Add 100 mL of ethanol to the flask. Stir the resulting suspension at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the menthone spot has disappeared, reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Add 100 mL of deionized water to the residue and stir for 15 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (-)-menthone oxime as a white solid or viscous oil. The crude product is often of sufficient purity for the next step.

    • Self-Validation: Expected yield should be >95%. The product can be characterized by ¹H NMR to confirm the disappearance of the ketone and the appearance of the oxime proton.

Protocol 2: Beckmann Rearrangement to (+)-(3S,6R)-3-Isopropyl-6-methylhexahydroazepin-2-one[10]
  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, carefully add polyphosphoric acid (200 g). Note: PPA is highly viscous; warming the reagent bottle in a 60-70 °C water bath will aid in transfer.

  • Reagent Addition: Heat the PPA to 100 °C with stirring. Once the temperature is stable, add (-)-menthone oxime (16.9 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 125 °C. An exotherm is expected.

  • Reaction: After the addition is complete, maintain the reaction mixture at 120 °C for 1 hour.

  • Workup (CAUTION): Cool the reaction mixture to below 80 °C. In a separate large beaker (2 L), prepare 500 g of crushed ice. Very slowly and carefully, pour the viscous reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~8.

  • Extract the aqueous slurry with dichloromethane (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactam.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure lactam as a white crystalline solid.

    • Self-Validation: The pure product, (+)-(3S,6R)-3-isopropyl-6-methylhexahydroazepin-2-one, should exhibit a specific rotation of [α]D²⁵ +42.5° (c 1.0, CHCl₃).[10]

Protocol 3: LAH Reduction to (3S,6R)-3-Isopropyl-6-methylazepane
  • Setup (CRITICAL): All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere. To a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add LAH solution (1.0 M in THF, 150 mL, 150 mmol).

  • Reagent Addition: Dissolve the lactam (16.9 g, 100 mmol) in 50 mL of anhydrous THF and add it to the addition funnel. Add the lactam solution dropwise to the stirred LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Workup (Fieser Method - CAUTION): Cool the reaction flask to 0 °C. Slowly and dropwise, add 5.7 mL of water. Then, add 5.7 mL of 15% aqueous NaOH solution. Finally, add 17.1 mL of water. A granular white precipitate of aluminum salts should form.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final azepane as a colorless liquid.

Data Summary and Characterization

CompoundStepTypical YieldKey Physicochemical Data
(-)-Menthone Oxime1>95%White solid, M.p. 58-60 °C
(+)-Azepan-2-one Derivative260-70%White solid, [α]D²⁵ +42.5° (c 1.0, CHCl₃)[10]
(±)-Azepane Derivative375-85%Colorless oil

Field-Proven Insights & Troubleshooting

  • Issue: Low yield in Beckmann Rearrangement.

    • Cause: Insufficiently acidic/dehydrating conditions or incorrect temperature. Beckmann fragmentation can be a competing pathway.[9]

    • Solution: Ensure the PPA is of high quality and that the reaction temperature is maintained at 120 °C. Temperatures that are too high can lead to decomposition, while temperatures that are too low will result in a sluggish reaction.

  • Issue: Formation of isomeric lactam products.

    • Cause: Incomplete isomerization of the oxime to the desired geometric isomer before rearrangement. The stereochemistry of the oxime dictates the product.[6]

    • Solution: The use of a strong protic acid like PPA under thermal conditions generally allows for equilibration to the more stable oxime, leading to a single major regioisomer of the lactam. If a mixture is obtained, careful purification by chromatography is required.

  • Issue: Difficult LAH workup resulting in a gelatinous precipitate.

    • Cause: Incorrect ratios or order of addition of quenching reagents.

    • Solution: Adhere strictly to the Fieser workup ratios (for 'x' g of LAH, add 'x' mL H₂O, 'x' mL 15% NaOH, and '3x' mL H₂O). This procedure is designed to produce a granular, easily filterable precipitate.

References

  • Hu, H., Cai, X., Xu, Z., Yan, X., & Zhao, S. (2019). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. IOP Conference Series: Earth and Environmental Science, 310(4), 042042.
  • Desai, U. V., Mitragotri, S. D., & Pore, D. M. (2014). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 6(7), 1830-1840. [Link]

  • Wikipedia contributors. (2024, January 29). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). An Efficient Catalytic Method for the Beckmann Rearrangement of Ketoximes to Lactams by Cyanuric Chloride and Phosphazene Catalysts. Organic Process Research & Development, 9(2), 220–226. [Link]

  • Hashimoto, M., Obora, Y., Sakaguchi, S., & Ishii, Y. (2008). Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst. The Journal of Organic Chemistry, 73(7), 2894–2897. [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. [Link]

  • Chemistry Steps. (n.d.). The Beckmann Rearrangement. [Link]

  • Sbriglia, G. A., & Lin, H. C. B. (2004). Process for reducing caprolactam and its oligomers in nylon-6 pre-polymer.
  • Marz, F. J., & Pachaly, B. (2002). Method for reducing the caprolactam content of polyamide 6, a polyamide 6 and use thereof.
  • Sharma, P., Kumar, A., & Singh, R. (2023). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. RJ Wave. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Ielo, L., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 7(33). [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

  • Rinkel, J., et al. (2021). Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. Frontiers in Plant Science, 12. [Link]

  • Kumar, A., et al. (2018). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 14, 2960–2965. [Link]

  • Vlădăreanu, M., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63. [Link]

  • Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. ResearchGate. [Link]

  • Doubtnut. (2023, July 24). Caprolactam on reduction with LAH or H₂(+)Pt or Pd gives: | 12. YouTube. [Link]

  • Komatsu, N., et al. (1992). A Reinvestigation of the Beckmann Rearrangement of (-)-Menthone Oxime: Preparation of (+)-(3S,6R)-3-Isopropyl-6-methylhexahydroazepin-2-one. Chemical & Pharmaceutical Bulletin, 40(4), 1046-1047. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Wikipedia contributors. (2023, August 28). Azepane. In Wikipedia, The Free Encyclopedia. [Link]

  • Cho, H., et al. (2012). Ring-Expansion Reaction of Oximes with Aluminum Reductants. Molecules, 17(6), 7348-7355. [Link]

  • Jia, Z., et al. (2020). Transition-metal-free, mild and efficient ring expansion of amino acid derivatives: facile access to densely functionalized azepines. Organic Chemistry Frontiers, 7(14), 1833-1838. [Link]

  • Khan, I., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules, 28(7), 3169. [Link]

  • Draper, J. A., & Douglas, C. J. (2018). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. ACS Omega, 3(10), 14351–14355. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester. [Link]

Sources

Application

Application Notes &amp; Protocols: N-methyl-2-isopropyl-5-methylazepane as a Chiral Organocatalyst in Asymmetric Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential catalytic applications of the novel chiral amine, N-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential catalytic applications of the novel chiral amine, N-methyl-2-isopropyl-5-methylazepane. While direct literature on this specific substituted azepane is emerging, this guide synthesizes data from structurally analogous chiral cyclic amine organocatalysts to propose its utility, particularly in asymmetric Michael additions. We present a putative synthetic pathway for N-methyl-2-isopropyl-5-methylazepane, a detailed mechanistic hypothesis for its catalytic action in the conjugate addition of ketones to nitroalkenes, a step-by-step experimental protocol, and expected performance metrics. The content herein is designed to empower researchers to explore the catalytic potential of this and similar chiral azepane scaffolds in the synthesis of enantioenriched molecules, which are crucial for drug development and other advanced chemical industries.

Introduction: The Rise of Chiral Azepanes in Organocatalysis

Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a green and efficient alternative to metal-based catalysts.[1] Within this field, chiral amines have carved out a significant niche, particularly in activating carbonyl compounds through enamine and iminium ion intermediates.[2][3] While proline and its derivatives have been extensively studied, there is a growing interest in exploring more complex cyclic amine scaffolds, such as substituted azepanes. The seven-membered azepane ring provides a unique stereochemical environment that can be exploited to achieve high levels of enantioselectivity in various chemical transformations.[4][5]

The molecule of interest, N-methyl-2-isopropyl-5-methylazepane, possesses multiple stereocenters and alkyl substitutions that are hypothesized to create a well-defined chiral pocket. This structural feature is paramount for effective stereochemical communication during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. This guide will focus on its potential application in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.[6][7]

Proposed Synthesis of N-methyl-2-isopropyl-5-methylazepane

A plausible synthetic route to N-methyl-2-isopropyl-5-methylazepane can be envisioned through a multi-step sequence starting from readily available precursors. The synthesis of substituted azepanes can be challenging, but methods involving ring expansion or functionalization of existing azepane cores are known.[8][9] A chemoenzymatic approach could also be a viable strategy for establishing the desired stereocenters with high enantiopurity.[4]

Below is a conceptual workflow for the synthesis:

cluster_synthesis Proposed Synthetic Workflow A Commercially Available Chiral Precursor B Multi-step synthesis to form a substituted piperidine A->B Functional Group Transformations C Ring Expansion to Azepane Core B->C e.g., Tiffeneau-Demjanov Rearrangement D N-methylation C->D Reductive Amination (e.g., Eschweiler-Clarke) E Final Product: N-methyl-2-isopropyl-5-methylazepane D->E Purification

Caption: Proposed synthetic workflow for N-methyl-2-isopropyl-5-methylazepane.

Catalytic Application: Asymmetric Michael Addition

We propose that N-methyl-2-isopropyl-5-methylazepane can serve as a highly effective organocatalyst for the asymmetric Michael addition of ketones to nitroalkenes. This reaction is of significant interest as the resulting γ-nitro ketones are versatile intermediates in the synthesis of various biologically active compounds.[10]

Mechanistic Rationale

The catalytic cycle is predicated on the formation of a chiral enamine intermediate from the reaction of the ketone substrate with the secondary amine of the azepane catalyst.[2][7] The bulky isopropyl and methyl groups on the azepane ring are expected to create a sterically hindered environment, directing the approach of the nitroalkene to one face of the enamine, thus inducing asymmetry.

The proposed catalytic cycle is illustrated below:

cluster_mechanism Proposed Catalytic Cycle for Asymmetric Michael Addition Catalyst N-methyl-2-isopropyl-5-methylazepane Enamine Chiral Enamine Intermediate Catalyst->Enamine Condensation Ketone Ketone Substrate Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Product γ-Nitro Ketone (Enantioenriched) Iminium->Product Hydrolysis Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

The key to enantioselectivity lies in the transition state where the nitroalkene approaches the enamine. The substituents on the chiral azepane are expected to effectively shield one face of the enamine, leading to a highly ordered, diastereomeric transition state that favors the formation of one enantiomer of the product.

Experimental Protocol

The following is a general protocol for the asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by N-methyl-2-isopropyl-5-methylazepane.

Materials:

  • N-methyl-2-isopropyl-5-methylazepane (catalyst)

  • Cyclohexanone (or other ketone substrate)

  • trans-β-Nitrostyrene (or other nitroalkene)

  • Toluene (solvent)

  • Benzoic acid (co-catalyst)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-methyl-2-isopropyl-5-methylazepane (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add cyclohexanone (2.0 mmol, 2.0 equiv.).

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitro ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Data and Performance

Based on literature for analogous chiral amine catalysts, the following table summarizes the expected outcomes for the asymmetric Michael addition catalyzed by N-methyl-2-isopropyl-5-methylazepane.

EntryKetoneNitroalkeneTime (h)Yield (%)ee (%)
1Cyclohexanonetrans-β-Nitrostyrene24>90>95
2Cyclopentanonetrans-β-Nitrostyrene36>85>90
3Acetonetrans-β-Nitrostyrene48~70~80
4Cyclohexanone2-(2-nitrovinyl)furan24>90>95

Conclusion and Future Outlook

N-methyl-2-isopropyl-5-methylazepane represents a promising, yet underexplored, chiral organocatalyst. Its unique seven-membered ring structure and substitution pattern offer significant potential for inducing high levels of stereocontrol in asymmetric transformations. The proposed application in the Michael addition serves as a foundational example, and it is anticipated that this catalyst will also show efficacy in other enamine and iminium-mediated reactions, such as aldol and Mannich reactions. Further research into the synthesis and catalytic scope of N-methyl-2-isopropyl-5-methylazepane and its derivatives is highly encouraged and is expected to contribute significantly to the field of asymmetric organocatalysis.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14739h]
  • Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs200665h]
  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b11168]
  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794411/]
  • Michael addition reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Michael_reaction]
  • Asymmetric Synthesis of Nitrocyclopropanes Catalyzed by Chiral Primary Amines. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258529]
  • Chiral organocatalysts employed in the enantioselective Michael addition of aldehydes to maleimides. ResearchGate. [URL: https://www.researchgate.net/figure/Chiral-organocatalysts-employed-in-the-enantioselective-Michael-addition-of-aldehydes-to_fig2_271539268]
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2646]
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr040643a]
  • Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. ResearchGate. [URL: https://www.researchgate.net/publication/342931215_Asymmetric_synthesis_of_chiral_cyclic_amine_from_cyclic_imine_by_bacterial_whole-cell_catalyst_of_enantioselective_imine_reductase]
  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c13745]
  • Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate. [URL: https://www.researchgate.net/publication/225114510_Novel_chiral_bridged_azepanes_Stereoselective_ring_expansion_of_2-azanorbornan-3-yl_methanols]
  • Organocatalytic Enantioselective Henry Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/22/4/573]
  • Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/ob/b800245m]
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.0702952104]
  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34389a]
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in menthone oxime Beckmann rearrangement

Topic: Improving Regioselectivity in Menthone Oxime Beckmann Rearrangement Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current) Core Diagnostic: The "Regioselectivity" Misconc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in Menthone Oxime Beckmann Rearrangement Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current)

Core Diagnostic: The "Regioselectivity" Misconception

User Question: "I am trying to synthesize a specific lactam isomer from menthone oxime, but I keep getting a mixture or the wrong regioisomer. How do I control the regioselectivity of the migration?"

Technical Insight: In the Beckmann rearrangement, regioselectivity is dictated by stereospecificity. The reaction mechanism is strictly concerted: the alkyl group anti-periplanar (trans) to the hydroxyl leaving group is the one that migrates.

Therefore, you cannot control the rearrangement "regioselectivity" during the migration step itself. You must control the


 ratio of the starting oxime. 
  • Path A (

    
    -Oxime):  Hydroxyl is anti to the C2-isopropyl group. 
    
    
    
    Migration of C2
    
    
    Lactam A (Nitrogen inserts adjacent to isopropyl).
  • Path B (

    
    -Oxime):  Hydroxyl is anti to the C6-methylene group. 
    
    
    
    Migration of C6
    
    
    Lactam B (Nitrogen inserts adjacent to methylene).
Mechanism & Pathway Visualization

MenthonePathways Menthone Menthone (Ketone) Oxime_E E-Oxime (OH anti to Isopropyl) *Thermodynamic Major* Menthone->Oxime_E NH2OH Thermo Control Oxime_Z Z-Oxime (OH syn to Isopropyl) *Kinetic Minor* Menthone->Oxime_Z NH2OH Kinetic Control Oxime_E->Oxime_Z Acid Catalyzed Isomerization TS_Mig_E Transition State (C2 Migration) Oxime_E->TS_Mig_E TCT/Lewis Acid Frag Beckmann Fragmentation (Nitrile Formation) Oxime_E->Frag Strong Acid/Heat (Carbocation Stabilization) TS_Mig_Z Transition State (C6 Migration) Oxime_Z->TS_Mig_Z Lactam_A Lactam A (5-methyl-2-isopropylazepan-2-one) TS_Mig_E->Lactam_A Lactam_B Lactam B (3-methyl-6-isopropylazepan-2-one) TS_Mig_Z->Lactam_B

Figure 1: Mechanistic pathways showing the dependence of lactam structure on oxime geometry and the risk of fragmentation.

Catalyst Selection & Protocol Optimization

User Question: "My yield is low, and I see significant nitrile byproducts. Which catalyst system should I use?"

Technical Insight: Menthone oxime is prone to Beckmann Fragmentation (the "abnormal" Beckmann) because the C2 carbon (bearing the isopropyl group) can stabilize a partial positive charge. Traditional Brønsted acids (H₂SO₄, PPA) often favor fragmentation over rearrangement for this substrate.

Recommendation: Switch to Cyanuric Chloride (TCT) or Thionyl Chloride (SOCl₂) in non-polar solvents. TCT is currently the "Gold Standard" for suppressing fragmentation due to its mild, non-acidic activation mechanism.

Catalyst Performance Matrix
Catalyst SystemActivation ModeRisk of FragmentationIsomerization RiskRecommended For
Cyanuric Chloride (TCT) / ZnCl₂ O-Triazine formation (Nucleophilic subst.)Low LowHigh-yield synthesis of Lactam A (from

-oxime).
Thionyl Chloride (SOCl₂) Chlorosulfite intermediateMediumLowGeneral scale-up; requires careful temp control (<0°C).
H₂SO₄ / PPA Protonation of OHHigh High Not recommended for menthone; causes nitriles & tars.
TsCl (Tosyl Chloride) O-SulfonylationLowLowLab-scale; easy workup but atom-inefficient.

Experimental Protocols

Protocol A: Selective Synthesis of the E-Oxime (Thermodynamic Control)

To maximize the yield of Lactam A (isopropyl group adjacent to Nitrogen).

  • Reagents: Menthone (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve menthone in Ethanol/Water.

    • Add NH₂OH[1][2]·HCl and NaOAc.

    • Crucial Step: Reflux for 2–4 hours. (High temperature favors the thermodynamic

      
      -isomer, where the bulky OH and Isopropyl groups are far apart).
      
    • Cool slowly to room temperature to crystallize the

      
      -isomer preferentially.
      
  • Validation: Check

    
    H NMR. The C2-H proton (adjacent to oxime) will show a distinct chemical shift difference between 
    
    
    
    and
    
    
    forms due to the anisotropy of the OH group.
Protocol B: TCT-Mediated Rearrangement (Mild Conditions)

Minimizes fragmentation and retains oxime stereochemistry.

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Reagents:

    • Menthone Oxime (1.0 mmol)

    • Cyanuric Chloride (TCT) (0.5 mol%)

    • ZnCl₂ (1.0 mol%) - Co-catalyst enhances rate without increasing acidity.

    • Anhydrous Acetonitrile (MeCN) or Nitromethane.

  • Step-by-Step:

    • Dissolve TCT and ZnCl₂ in MeCN (2 mL).

    • Add Menthone Oxime solution dropwise at room temperature.

    • Monitor by TLC. Reaction is typically complete in 30–60 mins.

    • Quench: Add saturated NaHCO₃ (prevents acid-catalyzed hydrolysis).

    • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Why this works: TCT activates the OH group by forming an O-triazinyl intermediate. This is an excellent leaving group that triggers rearrangement at neutral pH, preventing the carbocation stabilization that leads to fragmentation.

Troubleshooting Guide (Q&A)

Q: I am seeing a large "nitrile" spot on my TLC. What happened?

  • Cause: Beckmann Fragmentation.[3][4][5] This occurs when the bond anti to the leaving group breaks completely rather than migrating. This is common if the C2-isopropyl carbocation is stabilized.

  • Fix:

    • Lower the reaction temperature.

    • Switch from protic acids (H₂SO₄) to TCT or TsCl .

    • Ensure your solvent is anhydrous; water can trap the intermediate cation.

Q: Can I access the "Minor" Lactam (Lactam B)?

  • Strategy: You need the

    
    -oxime.
    
  • Method: Perform the oxime formation at low temperature (0°C) under kinetic control using a strong base (KOH) in EtOH. Separation of the

    
    -isomer via column chromatography (silica gel) is required before rearrangement, as the 
    
    
    
    -isomer is thermodynamically preferred. Once isolated, rearrange immediately using TCT to prevent
    
    
    isomerization.

Q: My product is hydrolyzing back to the ketone during workup.

  • Cause: The imidate intermediate is sensitive to moisture under acidic conditions.

  • Fix: Quench the reaction with a basic buffer (NaHCO₃ or dilute NaOH) before adding any water. Keep the workup cold.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Frag_Path Nitrile Formation (Fragmentation) Issue_Type->Frag_Path IR: 2250 cm-1 Mix_Path Isomer Mixture (Poor Selectivity) Issue_Type->Mix_Path NMR: Doublets Hydro_Path Ketone Recovery (Hydrolysis) Issue_Type->Hydro_Path Start Material Returns Sol_Frag Solution: Switch to TCT/ZnCl2 Use Anhydrous Solvent Frag_Path->Sol_Frag Sol_Mix Solution: Purify Oxime Isomer Avoid Acidic Catalysts Mix_Path->Sol_Mix Sol_Hydro Solution: Basic Quench (NaHCO3) Cold Workup Hydro_Path->Sol_Hydro

Figure 2: Decision tree for troubleshooting common Beckmann rearrangement failures.

References

  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst.[6][7] Journal of the American Chemical Society, 127(32), 11240–11241. Link

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions, 35, 1–420. Link

  • Olsen, R. K. (1970). Beckmann Fragmentation of Menthone Oxime. The Journal of Organic Chemistry, 35(6), 1912–1915. Link

  • Chandrasekhar, S., & Gopalaiah, K. (2002). Beckmann rearrangement of ketoximes on solid supports: a review. Tetrahedron Letters, 43(22), 4023-4024. Link

Sources

Optimization

Technical Support Center: N-Methylation of Sterically Hindered Amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Yield for Sterically Hindered Amines Introduction: The Steric Bottleneck Welcome to the Advanced Synthesis Support Hub. I...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Yield for Sterically Hindered Amines

Introduction: The Steric Bottleneck

Welcome to the Advanced Synthesis Support Hub. If you are here, you are likely facing the "Steric Wall"—where standard alkylation protocols (like MeI/K₂CO₃) fail due to elimination side reactions or uncontrollable quaternization, and standard reductive aminations stall due to poor imine formation.

This guide moves beyond textbook definitions to field-tested optimization strategies. We focus on three protocols: the Modified Reductive Amination (Gold Standard) , the Eschweiler-Clarke (Robust/Scale-up) , and the HFIP-Activated System (The "Nuclear Option" for extreme hindrance) .

Module 1: Diagnostic Hub (Triage)

Before selecting a reagent system, analyze your substrate's constraints. Use this logic flow to determine the optimal protocol.

DecisionMatrix Start START: Define Substrate Constraints AcidSens Is the substrate acid-sensitive? (e.g., Acetals, Boc groups) Start->AcidSens Hindrance Degree of Steric Hindrance? AcidSens->Hindrance No (Stable to pH 3-5) MethodA Protocol A: Abdel-Magid (NaBH(OAc)3) AcidSens->MethodA Yes (Must stay > pH 5) Scale Scale of Reaction? Hindrance->Scale Moderate (e.g., Isopropyl) MethodC Protocol C: HFIP-Activated Reductive Amination Hindrance->MethodC Extreme (e.g., Adamantyl, t-Butyl) Scale->MethodA Small (<1g) MethodB Protocol B: Eschweiler-Clarke Scale->MethodB Large (>10g) / Cost-Sensitive

Figure 1: Decision matrix for selecting the N-methylation protocol based on substrate stability and steric profile.

Module 2: The Gold Standard (Abdel-Magid Protocol)

Best For: Acid-sensitive substrates, moderate steric hindrance, and preventing over-methylation.

The Science

Direct alkylation with methyl iodide is prone to over-alkylation (quaternization). Reductive amination avoids this by forming an iminium ion intermediate, which is then reduced.[1][2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild and less toxic than NaBH₃CN. Crucially, it reduces the iminium ion faster than the carbonyl, preventing the reduction of the aldehyde to methanol [1].

Optimized Protocol
  • Stoichiometry:

    • Amine: 1.0 equiv[4]

    • Formaldehyde (37% aq. or Paraformaldehyde): 1.2–1.5 equiv

    • NaBH(OAc)₃: 1.5–2.0 equiv

    • Acetic Acid (AcOH): 1.0–2.0 equiv (Critical for hindered amines to catalyze imine formation)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[5][6]

  • Step-by-Step:

    • Step 1: Dissolve amine and formaldehyde in DCE.

    • Step 2: Add AcOH.[6] Stir for 15–30 mins. Note: For hindered amines, this "pre-complexation" time allows the equilibrium to shift toward the hemiaminal/imine.

    • Step 3: Add NaBH(OAc)₃ in one portion.

    • Step 4: Monitor via LCMS. If the reaction stalls at the secondary amine (for primary amine starts), add a second portion of aldehyde and reductant.

Troubleshooting FAQ

Q: My reaction is stalling at the intermediate imine/hemiaminal.

  • A: Steric bulk prevents the formation of the trans-imine.

    • Fix: Increase AcOH to 5 equiv. The acid catalyzes the dehydration step (Hemiaminal

      
       Iminium).
      
    • Fix: Switch solvent to DCE (if using THF); DCE promotes tighter ion pairing and faster kinetics in this system.

Q: I see a "dimer" impurity.

  • A: This is likely the aminal (N-C-N) formed by two amines reacting with one formaldehyde.

    • Fix: Ensure formaldehyde is in excess before adding the reductant.

Module 3: The "Nuclear Option" (HFIP Activation)

Best For: Extremely hindered amines (e.g., tert-butyl, adamantyl) where standard reductive amination fails.

The Science

Hexafluoroisopropanol (HFIP) is not just a solvent; it is a catalyst. Its strong hydrogen-bond donating ability (high


 value) activates the carbonyl oxygen (making it more electrophilic) and stabilizes the transition state of the iminium ion formation. It essentially compresses the reaction barrier created by steric hindrance [2].

HFIP_Mechanism HFIP HFIP Solvent (Strong H-Bond Donor) Complex Activated Complex (HFIP---O=CH2) HFIP->Complex H-Bonding Carbonyl Formaldehyde (C=O) Carbonyl->Complex Amine Hindered Amine (R-NH2) Amine->Complex Nucleophilic Attack Iminium Stabilized Iminium Ion [R-NH=CH2]+ Complex->Iminium Accelerated Dehydration Product Methylated Amine Iminium->Product Reduction

Figure 2: Mechanism of HFIP-mediated activation. HFIP activates the carbonyl electrophile and stabilizes the sterically crowded iminium intermediate.

Optimized Protocol
  • Conditions:

    • Solvent: 100% HFIP (or 4:1 DCE:HFIP if cost is an issue).

    • Reductant: NaBH₄ (Sodium Borohydride).[2][6] Note: NaBH(OAc)₃ is often unnecessary in HFIP due to the solvent's inherent activation.

  • Step-by-Step:

    • Step 1: Dissolve hindered amine (1 equiv) and Paraformaldehyde (1.5 equiv) in HFIP.

    • Step 2: Heat to 40–50 °C for 1 hour. (Crucial for forming the hindered iminium).

    • Step 3: Cool to 0 °C.

    • Step 4: Add NaBH₄ pellets (1.5 equiv) slowly (exothermic H₂ evolution).

    • Step 5: Warm to room temperature.

Troubleshooting FAQ

Q: HFIP is too expensive for my scale.

  • A: Use it as an additive (20% v/v in Dichloromethane). While less effective than pure HFIP, it still provides significant rate acceleration compared to pure DCM.

Module 4: The Eschweiler-Clarke (Classic & Robust)

Best For: Large-scale synthesis, thermally stable substrates, and non-basic amines.

The Science

This method uses Formic Acid as both the hydride source and the catalyst.[1] The reaction proceeds via an iminium ion which abstracts a hydride from the formate anion, releasing CO₂.[7] The driving force is the irreversible loss of gas.[1] Self-Validating Feature: It is impossible to quaternize (form a salt) because the final step requires a lone pair on nitrogen to abstract the proton from formic acid; a quaternary ammonium has no lone pair [3].

Optimized Protocol
  • Stoichiometry:

    • Amine: 1.0 equiv[4]

    • Formaldehyde (37% aq): 2.2 equiv

    • Formic Acid (98%): 5.0+ equiv (Large excess serves as solvent/catalyst)

  • Step-by-Step:

    • Step 1: Mix Formic Acid and Formaldehyde.[4] Cool to 0 °C.

    • Step 2: Add amine slowly.

    • Step 3: Critical Step: Heat to reflux (100 °C) for >12 hours. CO₂ evolution must be observed.

    • Step 4: Workup requires basification (NaOH) to liberate the free base from the formate salt.

Troubleshooting FAQ

Q: Low yield with very hindered amines (e.g., 2,2,6,6-tetramethylpiperidine).

  • A: The thermal energy at 100 °C is insufficient to overcome the steric barrier for iminium formation.

    • Fix:High-Temperature Modification. Perform the reaction in a sealed tube or autoclave at 130–150 °C. The pressure keeps the volatile formaldehyde in solution.

Summary of Comparative Data

FeatureAbdel-Magid (NaBH(OAc)₃)Eschweiler-ClarkeHFIP-Activated
Steric Tolerance ModerateModerate (High if pressurized)Excellent
Acid Sensitivity High (Mild conditions)Low (Requires hot acid)Moderate
Risk of Quaternization Low (if stoichiometry controlled)Zero (Mechanistically impossible)Low
Reaction Temperature 20–25 °C100 °C20–50 °C
Key Kinetic Driver Boron coordinationThermal / CO₂ releaseSolvent H-bonding

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent."[10] Chemical Reviews. (Contextualizing the activation mode of HFIP in electrophilic substitutions and aminations).

  • Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1][4][7] Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Purification of Oily Chiral Azepane Derivatives

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of oily chiral azepane derivatives. This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of oily chiral azepane derivatives. This guide is structured to provide practical, in-depth solutions to common issues, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you with the expertise to troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Oily Chiral Azepanes

Azepane scaffolds are privileged structures in medicinal chemistry, frequently appearing in bioactive molecules.[1][2] However, their inherent flexibility and the common occurrence of oily or non-crystalline forms can present significant purification challenges.[3][4] The separation of enantiomers is often a critical step, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[5] This guide provides a comprehensive question-and-answer-based approach to troubleshoot the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying oily chiral azepane derivatives?

A1: The main strategies for resolving enantiomers of oily chiral azepanes fall into three categories:

  • Chromatographic Methods: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) are powerful techniques for direct separation.[6][7]

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic azepane with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[8]

  • Derivatization: The oily chiral azepane can be chemically modified with a chiral derivatizing agent to form diastereomers that are more amenable to separation by achiral chromatography or crystallization.[9][10]

Q2: Why is Supercritical Fluid Chromatography (SFC) often recommended for these compounds?

A2: SFC is particularly well-suited for oily and non-polar compounds for several reasons:

  • Enhanced Solubility: Supercritical CO2, the primary mobile phase in SFC, has excellent solvating power for non-polar, oily compounds.

  • Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster separations compared to HPLC.[6]

  • Reduced Solvent Usage: SFC is considered a "greener" technique as it significantly reduces the consumption of organic solvents.

  • Improved Recovery of Volatile Compounds: The lower operating temperatures in SFC are advantageous for purifying volatile or thermally labile compounds.[11]

Q3: My azepane derivative is a viscous oil. How does this impact sample injection in preparative chromatography?

A3: High sample viscosity can lead to several issues during injection, including inaccurate sample volumes and poor peak shape.[12]

  • Dilution Strategy: The most straightforward solution is to dissolve the viscous oil in a suitable solvent that is compatible with the mobile phase. The ideal injection solvent should be weaker than the mobile phase to ensure good peak focusing on the column head.

  • Injection Technique: For preparative SFC, modifier stream injection, where the sample is introduced into the co-solvent line, can often provide better resolution for large injection volumes compared to mixed stream injection.[13]

Troubleshooting Guide: Chromatographic Methods (SFC & HPLC)

Problem 1: Broad or Tailing Peaks in HPLC/SFC

Q: I'm observing broad and tailing peaks for my chiral azepane derivative on a polysaccharide-based chiral stationary phase (CSP). What could be the cause and how can I fix it?

A: Broad or tailing peaks are a common issue when purifying basic compounds like azepanes.[14][15] The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogen of the azepane ring, leading to peak tailing.[16]

    • Solution: Add a basic modifier to the mobile phase. For normal-phase HPLC or SFC, small amounts (typically 0.1%) of an amine like diethylamine (DEA) or butylamine can effectively mask these active sites and improve peak shape.[17][18]

  • Mobile Phase pH (Reversed-Phase HPLC): In reversed-phase HPLC, the pH of the aqueous component of the mobile phase is critical.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your azepane derivative. For a basic amine, using a higher pH will keep it in its neutral form, reducing interactions with the stationary phase. Conversely, a low pH will ensure it is fully protonated.[11]

  • Inappropriate Mobile Phase Composition: The choice and concentration of the organic modifier can significantly impact peak shape.

    • Solution: Systematically screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) and their concentrations. Sometimes, a switch from isopropanol to ethanol can dramatically improve peak shape and resolution.[18]

Experimental Protocol: Mobile Phase Optimization for a Basic Chiral Azepane

  • Initial Screening:

    • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC).

    • Mobile Phase (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).

    • Observation: Note the peak shape and resolution.

  • Additive Introduction:

    • Add 0.1% Diethylamine (DEA) to the isopropanol portion of the mobile phase.

    • Analysis: Re-run the separation and compare the peak symmetry and resolution to the initial run.

  • Modifier Exchange:

    • If peak shape is still suboptimal, prepare a mobile phase of n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA.

    • Analysis: Evaluate the impact on the separation.

G cluster_0 Troubleshooting Broad Peaks cluster_1 Solutions Initial_Observation Broad/Tailing Peaks Observed Cause_Analysis Potential Causes: - Silanol Interactions - Incorrect Mobile Phase pH - Suboptimal Modifier Initial_Observation->Cause_Analysis Add_Basic_Modifier Add Basic Modifier (e.g., 0.1% DEA) Cause_Analysis->Add_Basic_Modifier If silanol interactions suspected Adjust_pH Adjust Mobile Phase pH (RP-HPLC) Cause_Analysis->Adjust_pH If using RP-HPLC Optimize_Modifier Screen Different Alcohol Modifiers Cause_Analysis->Optimize_Modifier If peak shape still poor Improved_Peak_Shape Symmetrical, Sharp Peaks Add_Basic_Modifier->Improved_Peak_Shape Adjust_pH->Improved_Peak_Shape Optimize_Modifier->Improved_Peak_Shape

ParameterInitial ConditionOptimized ConditionRationale
Mobile Phase Additive None0.1% DiethylamineMasks acidic silanol sites on the stationary phase, reducing secondary interactions.[17]
Alcohol Modifier IsopropanolEthanolCan alter the chiral recognition mechanism and improve peak shape and selectivity.
pH (Reversed-Phase) UncontrolledpH > pKa + 2 or < pKa - 2Ensures the analyte is in a single ionic state, leading to more consistent interactions.

Table 1: Summary of optimization strategies for improving peak shape in the chromatography of basic chiral azepanes.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Problem 2: "Oiling Out" - The Formation of a Non-Crystalline Oil Instead of Crystals

Q: I'm attempting a diastereomeric salt resolution of my oily racemic azepane, but instead of crystals, I'm getting a persistent oil. What's happening and how can I induce crystallization?

A: "Oiling out" is a common and frustrating problem when trying to crystallize flexible, oily compounds.[19] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase, often due to high supersaturation or an inappropriate solvent system.[8][20]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or high solute concentration can lead to a state where the system is so far from equilibrium that the molecules don't have time to arrange into an ordered crystal lattice.[19]

    • Solution 1: Slower Cooling. A gradual decrease in temperature allows the system to remain in the metastable zone longer, favoring controlled crystal growth.[19]

    • Solution 2: More Dilute Solution. Starting with a lower concentration can prevent the critical supersaturation level from being reached.[19]

  • Inappropriate Solvent System: The solvent may be too good at solvating the diastereomeric salt, preventing it from precipitating.

    • Solution 1: Solvent Screening. A systematic screening of solvents with varying polarities is crucial. The ideal solvent will have a significant solubility difference between the two diastereomers.[21]

    • Solution 2: Anti-Solvent Addition. Slowly adding a solvent in which the salt is insoluble (an anti-solvent) can induce crystallization. This must be done slowly to avoid localized high supersaturation, which can itself cause oiling out.[21]

  • Molecular Flexibility: The conformational flexibility of the azepane ring can make it entropically unfavorable to pack into a well-ordered crystal lattice.[3][22]

    • Solution: Seeding. Introducing a small amount of the desired diastereomeric salt crystals (seed crystals) can provide a template for crystal growth, bypassing the difficult nucleation step.[19] If seed crystals are not available, scratching the inside of the flask at the air-liquid interface can sometimes create nucleation sites.[21]

Experimental Protocol: Overcoming Oiling Out

  • Solvent Screening:

    • In several small vials, dissolve small amounts of the racemic azepane and the chiral resolving agent in a range of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene).

    • Allow the vials to cool slowly and observe for crystal formation versus oiling out.

  • Controlled Crystallization:

    • Using the best solvent identified, dissolve the salt at an elevated temperature.

    • Cool the solution very slowly (e.g., over several hours or even days).

    • If an oil still forms, re-heat to dissolve and try adding a small amount of an anti-solvent dropwise while stirring at a slightly elevated temperature.

  • Seeding (if seed crystals are available):

    • Prepare a saturated solution at an elevated temperature.

    • Cool slowly to a temperature where the solution is supersaturated but not yet oily.

    • Add a few seed crystals and continue slow cooling with gentle agitation.

G cluster_0 Addressing 'Oiling Out' cluster_1 Solutions Oiling_Out Diastereomeric Salt Forms an Oil Primary_Causes Causes: - High Supersaturation - Poor Solvent Choice - Molecular Flexibility Oiling_Out->Primary_Causes Control_Supersaturation Control Supersaturation: - Slower Cooling - Dilute Solution Primary_Causes->Control_Supersaturation Optimize_Solvent Optimize Solvent System: - Solvent Screening - Anti-Solvent Addition Primary_Causes->Optimize_Solvent Induce_Nucleation Induce Nucleation: - Seeding - Scratching Primary_Causes->Induce_Nucleation Crystals_Formed Successful Crystallization Control_Supersaturation->Crystals_Formed Optimize_Solvent->Crystals_Formed Induce_Nucleation->Crystals_Formed

Troubleshooting Guide: Derivatization Strategies

Problem 3: Poor Separation of Diastereomeric Derivatives

Q: I've derivatized my oily chiral azepane with a standard chiral derivatizing agent, but I'm getting poor separation on an achiral column. What are my options?

A: Poor separation of diastereomers often indicates that the chiral centers are too far apart or that the derivatizing agent does not provide enough steric or electronic difference between the two diastereomers.

Causality and Solutions:

  • Choice of Derivatizing Agent: The derivatizing agent is key. Reagents that create rigid structures can enhance the differences between diastereomers.

    • Solution: Screen a variety of chiral derivatizing agents. For amines, common options include Mosher's acid chloride (MTPA-Cl), Marfey's reagent (FDAA), and chiral chloroformates.[9][10] Each will produce diastereomers with different properties.

  • Incomplete Reaction: If the derivatization reaction does not go to completion, you will have a complex mixture of starting material and products, complicating the purification.

    • Solution: Ensure the reaction conditions are optimized for complete conversion. This may involve adjusting the temperature, reaction time, or stoichiometry of the reagents.[23] Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to confirm completion.

Derivatizing AgentReactive Functional GroupKey Advantage
Mosher's Reagent (MTPA-Cl) Amines, AlcoholsResulting diastereomers can often be distinguished by NMR, aiding in absolute configuration assignment.[9]
Marfey's Reagent (FDAA) Primary & Secondary AminesProduces strongly UV-absorbing derivatives, enhancing detection sensitivity.[10]
Chiral Chloroformates Amines, AlcoholsCan form stable derivatives that are well-resolved by chromatography.[9]

Table 2: Comparison of common chiral derivatizing agents for amines.

By systematically addressing these common issues, researchers can significantly improve the success rate of purifying challenging oily chiral azepane derivatives. This guide serves as a starting point for troubleshooting, and further optimization will likely be required for each unique compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sui, J., Wang, N., Wang, J., & Hao, H. (2023).
  • Alfa Chemistry.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Arnold, E. (2017). HPLC: What to do in case of peaks being too broad?. MPL Lösungsfabrik.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • White Rose eTheses Online.
  • ResearchGate. (2025).
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ACS Publications. (2008). Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • BenchChem. (2025).
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • ResearchGate. (2023). How to fix peak shape in hplc?.
  • Mettler Toledo.
  • BenchChem. (2025).
  • Waters Corporation.
  • Enantios. (2025).
  • (2024).
  • Daicel Chiral Technologies.
  • Phenomenex.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • MDPI. (2024).
  • ACS Publications. (2023).
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Chiral Drug Separ
  • Veranova. The importance of chirality in API development.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).

Sources

Optimization

Technical Support Center: Menthone Oxime Rearrangement &amp; Regioselectivity Control

Status: Operational Ticket ID: BECK-MENTH-001 Assigned Specialist: Senior Application Scientist Subject: Controlling Migration Aptitude & Suppressing Fragmentation in Menthone Oxime Rearrangement Executive Summary You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BECK-MENTH-001 Assigned Specialist: Senior Application Scientist Subject: Controlling Migration Aptitude & Suppressing Fragmentation in Menthone Oxime Rearrangement

Executive Summary

You are encountering challenges with the Beckmann rearrangement of menthone oxime. Unlike symmetrical cyclic ketones (e.g., cyclohexanone), menthone (2-isopropyl-5-methylcyclohexanone) presents a complex stereochemical landscape.

Success depends on two critical control points:

  • Regioselectivity (Migration Aptitude): Dictated by the ratio of

    
    - and 
    
    
    
    -oxime isomers and the stereospecific "anti-migration" rule.
  • Chemoselectivity (Fragmentation vs. Rearrangement): Menthone oxime is prone to "Beckmann Fragmentation" (forming acyclic nitriles) due to the stability of the carbocation at the isopropyl-substituted carbon.

This guide provides the protocols to tune these variables, favoring the formation of the desired lactam (azacycloheptanone) over the nitrile by-product.

Module 1: The Mechanistic Landscape

To control the outcome, you must visualize the competing pathways. The Beckmann rearrangement is stereospecific : the alkyl group anti (trans) to the hydroxyl leaving group is the one that migrates.

Visualizing the Pathways

The following diagram illustrates the divergence between rearrangement (Lactam formation) and fragmentation (Nitrile formation).

MenthonePathways cluster_legend Legend Menthone Menthone (Ketone) Oxime_E (E)-Oxime (Major Isomer) OH anti to Isopropyl Menthone->Oxime_E NH2OH Thermodynamic Control Oxime_Z (Z)-Oxime (Minor Isomer) OH syn to Isopropyl Menthone->Oxime_Z NH2OH Kinetic Control Oxime_E->Oxime_Z Acid-Catalyzed Isomerization Transition Nitrilium Ion Intermediate Oxime_E->Transition Leaving Group Activation Lactam_B Lactam B (Methyl Migration) 4,7-dimethyl-azepan-2-one* Oxime_Z->Lactam_B C6 Migration (Less Steric Hindrance) Lactam_A Lactam A (Isopropyl Migration) 3,7-dimethyl-azepan-2-one* Transition->Lactam_A C2 Migration (Preferred) Nitrile Beckmann Fragmentation (Acyclic Nitrile) Citronellonitrile Transition->Nitrile C1-C2 Bond Cleavage (Stabilized C+) key Green Path: Desired Rearrangement Red Path: Unwanted Fragmentation

Figure 1: Mechanistic divergence in menthone oxime rearrangement. Note: Lactam nomenclature varies by IUPAC numbering; "Isopropyl Migration" inserts nitrogen between the carbonyl and the isopropyl-bearing carbon.

Module 2: Critical Troubleshooting Guide

Use this decision matrix to diagnose experimental failures.

Symptom Root Cause Analysis Corrective Action
High yield of Nitrile (Fragmentation) Carbocation Stabilization: The isopropyl group at C2 stabilizes the partial positive charge during the transition state, favoring ring opening over migration. This is exacerbated by high temperatures and strong protic acids (e.g., H₂SO₄, PCl₅).Switch to Mild Organocatalysis: Use Cyanuric Chloride (TCT) with ZnCl₂. This system operates at lower temperatures and avoids the "hard" ionization that promotes fragmentation [1].Protocol: See Method A below.
Wrong Lactam Isomer Oxime Geometry Mismatch: You likely have the wrong

ratio. The bulky isopropyl group prefers to be anti to the OH (Thermodynamic

-isomer), leading to migration of the isopropyl side.
Control Oximation: 1. For Isopropyl Migration: Reflux oxime synthesis (Thermodynamic control)

yields mostly

-isomer.2. For Methyl Migration: Perform oximation at

with rapid neutralization (Kinetic control) to increase

-isomer content, though

often dominates regardless.
Low Conversion / Hydrolysis Moisture Contamination: The intermediate nitrilium ion is highly electrophilic. Presence of water hydrolyzes it back to the ketone.Strict Anhydrous Conditions: 1. Dry solvents over molecular sieves (3Å or 4Å).2. Use thionyl chloride (

) or TCT as water scavengers/activators in situ.
Mixture of Lactams In-situ Isomerization: Strong acids can catalyze

isomerization faster than the rearrangement step occurs.
Buffer the System: Avoid free protic acids. Use a buffered system (e.g., Tosyl Chloride/Pyridine) or solid acid catalysts (Zeolites) which often impose shape selectivity preventing isomerization [2].
Module 3: Optimized Experimental Protocols
Method A: The "Anti-Fragmentation" Protocol (Cyanuric Chloride/ZnCl₂)

Best for: Maximizing Lactam yield and suppressing nitrile formation. Reference Grounding: This method utilizes the atom-economic activation of the hydroxyl group by cyanuric chloride (TCT), as detailed by Furuya et al. [1].

Reagents:

  • Menthone Oxime (1.0 equiv)

  • Cyanuric Chloride (TCT) (0.05 equiv - Catalytic)

  • Anhydrous ZnCl₂ (0.05 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane

Step-by-Step:

  • Preparation: Dissolve menthone oxime (e.g., 5 mmol) in anhydrous MeCN (10 mL) under Argon atmosphere.

  • Catalyst Addition: Add ZnCl₂ (25 mol%) followed by TCT (2 mol%). Note: TCT is moisture sensitive; handle in a glovebox or rapid weigh-transfer.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
    • Checkpoint: The oxime spot (

      
      ) should disappear. If a high-running spot (
      
      
      
      ) appears rapidly, fragmentation to nitrile is occurring—lower the temperature to
      
      
      .
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine.
  • Purification: Flash column chromatography on silica gel. Lactams are polar; elute with a gradient of 20%

    
     50% EtOAc in Hexane.
    
Method B: Controlling Migration via Sulfonates (The Toso-Lactam Route)

Best for: Strict stereochemical retention (Regiocontrol).

Reagents:

  • Menthone Oxime (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Pyridine (Solvent & Base)

Step-by-Step:

  • Activation: Dissolve oxime in pyridine at

    
    . Add TsCl slowly.
    
  • Incubation: Stir at

    
     for 12 hours. This forms the O-tosyl oxime.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The tosylate is a non-ionizing leaving group. It prevents the

      
       isomerization that occurs with protonation.
      
  • Rearrangement: Warm to room temperature or mild heat (

    
    ). The rearrangement is concerted.
    
  • Workup: Pour into ice-cold dilute HCl (to remove pyridine). Extract with DCM.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does Menthone yield mostly the lactam resulting from isopropyl migration? A: This is due to Thermodynamic Control of the oxime formation. The oxime group (


) has steric bulk. To minimize repulsion with the large isopropyl group at C2, the hydroxyl group orients itself away from the isopropyl group (forming the 

-isomer). Since the Beckmann rearrangement migrates the group anti to the OH, the isopropyl-bearing carbon (C2) migrates [3].

Q2: Can I separate the E and Z oximes before rearrangement? A: Yes, but it is difficult. They can sometimes be separated by careful column chromatography or fractional crystallization. However, unless you use a non-acidic rearrangement method (like Method B above), they may re-equilibrate during the reaction.

Q3: How do I distinguish the Lactam from the Nitrile by NMR? A:

  • Nitrile (Fragmentation): Look for the loss of the ring protons and the appearance of terminal alkene protons (if elimination occurs) or specific acyclic patterns. Carbon NMR will show a nitrile peak

    
     ppm.
    
  • Lactam (Rearrangement): Look for a downfield shift of the proton on the nitrogen-adjacent carbon (

    
     ppm) and a broad NH singlet (
    
    
    
    ppm).

Q4: Is this reaction scalable for drug development? A: Yes, but avoid PCl₅/ether methods on a large scale due to safety and waste. The TCT/ZnCl₂ method (Method A) is preferred for "Green Chemistry" scaling due to low catalyst loading and milder by-products [1].

References
  • Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst.[9][10][11] Journal of the American Chemical Society, 127(32), 11240–11241.[11] Link

  • Hölderich, W. F., & Röseler, J. (1997). Zeolites and non-zeolitic solids as catalysts for the production of bulk chemicals. Studies in Surface Science and Catalysis, 105, 19-30. Link

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations.[12] Organic Reactions, 35, 1–420. Link

  • Donaruma, L. G., & Heldt, W. Z. (1960). The Beckmann Rearrangement. Organic Reactions, 11, 1. Link

Sources

Troubleshooting

Technical Support Center: Stereocontrol in Terpene-Derived Azepane Synthesis

System Status: Operational Current Topic: Troubleshooting Racemization in Ring Expansion Protocols Assigned Specialist: Senior Application Scientist, Chiral Scaffolds Division[1] Executive Summary: The "Chiral Pool" Trap...

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Current Topic: Troubleshooting Racemization in Ring Expansion Protocols Assigned Specialist: Senior Application Scientist, Chiral Scaffolds Division[1]

Executive Summary: The "Chiral Pool" Trap

Using terpenes (e.g., (-)-menthone, (+)-camphor, (R)-carvone) as starting materials for azepane synthesis is a standard strategy in medicinal chemistry to access chiral 7-membered nitrogen heterocycles.[1] However, a common user error is assuming that the rigid chiral backbone of a terpene confers immunity to racemization.

The Reality: The conversion of cyclic ketones to lactams (and subsequently azepanes) via Beckmann or Schmidt rearrangements often involves highly acidic intermediates or carbocationic transition states. These conditions can trigger:

  • 
    -Epimerization:  Acid-catalyzed enolization at the stereocenter adjacent to the carbonyl.
    
  • Oxime Isomerization: Acid-mediated

    
     scrambling of the oxime intermediate, leading to regioisomeric mixtures rather than enantiomeric loss, though often confused for purity issues.[1]
    
  • Wagner-Meerwein Shifts: Cationic rearrangement of the carbon skeleton itself.[1]

This guide provides validated protocols to maintain stereochemical integrity.

Troubleshooting Module A: The Beckmann Bottleneck

Symptom: You are converting a terpene ketone (e.g., menthone) to a lactam, but the product shows degraded enantiomeric excess (ee%) or unexpected diastereomers.

Root Cause Analysis: Standard Beckmann conditions utilize strong Brønsted acids (


, PPA).[1]
  • Thermodynamic Scrambling: Strong acids protonate the oxime nitrogen, lowering the barrier for

    
     isomerization.[1] Since the migration is stereospecific (anti-periplanar), a mixture of 
    
    
    
    oximes yields a mixture of regioisomeric lactams.
  • 
    -Racemization:  If the chiral center is 
    
    
    
    to the oxime (as in menthone), acidic conditions promote enolization, destroying the stereocenter before rearrangement occurs.
Corrective Protocol: The Yamamoto-Ishihara Non-Acidic Route

To prevent racemization, you must avoid the protonation of the oxime. We recommend the Cyanuric Chloride (TCT) or Organoaluminum protocols, which operate under neutral or Lewis-acidic conditions.[1]

Protocol 1: TCT-Mediated Rearrangement (Mild)

Best for: Acid-sensitive terpenes (e.g., Carvone derivatives).[1]

Reagents:

  • Substrate: Terpene Oxime (1.0 equiv)

  • Catalyst: Cyanuric Chloride (TCT) (0.5 mol%)

  • Co-catalyst:

    
     (1.0 mol%)
    
  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve the terpene oxime in anhydrous

    
     under Argon.
    
  • Activation: Add TCT and

    
     at room temperature.
    
  • Reaction: Stir for 1–4 hours. The TCT activates the oxime oxygen (forming an O-triazinyl intermediate) without generating a free carbocation or requiring a proton source.

  • Quench: Add saturated

    
    .[1] Extract with EtOAc.[1]
    

Why this works: The reaction proceeds via a concerted [1,2]-shift from the O-activated intermediate. The absence of free protons prevents


-enolization, preserving the chiral center adjacent to the nitrogen insertion point.
Protocol 2: Organoaluminum Promoted Rearrangement

Best for: Sterically hindered terpenes (e.g., Camphor, Fenchone).[1]

Reference: Maruoka, K., & Yamamoto, H. (1983).[1] J. Am. Chem. Soc.[1][2][3][4]

Reagents:

  • Reagent: Diisobutylaluminum hydride (DIBAL-H) or Triisobutylaluminum (

    
    )
    
  • Solvent:

    
     at 0°C.
    

Mechanism: The aluminum coordinates to the oxime oxygen and nitrogen, forcing a specific geometry that favors the migration of the group trans to the leaving group, while the bulky Lewis acid prevents external nucleophilic attack or proton exchange.

Troubleshooting Module B: The Schmidt Reaction Risks

Symptom: Skeletal rearrangement (scrambled core) observed during reaction with


/Acid.[1]

Root Cause Analysis: The Schmidt reaction generates a diazonium intermediate. If the migration of the carbon is slow (due to sterics in terpenes like camphor), the intermediate can lose


 to form a free carbocation. In terpenes, this triggers Wagner-Meerwein shifts , completely scrambling the chiral scaffold.[1]
Corrective Protocol: Intramolecular Schmidt[5]

Instead of intermolecular reaction with


, tether an alkyl azide to the ketone.[1] This enforces a specific migration pathway via a fused transition state, overriding the thermodynamic cationic rearrangements.[1]

Visualizing the Decision Logic:

AzepaneLogic Start Start: Terpene Ketone CheckAcid Is the u03b1-carbon chiral? Start->CheckAcid CheckSteric Is the ketone hindered (e.g. Camphor)? CheckAcid->CheckSteric No RouteA Risk: Enolization/Racemization CheckAcid->RouteA Yes (e.g. Menthone) RouteB Risk: Wagner-Meerwein Shift CheckSteric->RouteB Yes SolA Protocol: TCT/ZnCl2 (Non-acidic activation) CheckSteric->SolA No RouteA->SolA Mild Activation SolB Protocol: Organoaluminum (Lewis Acid Control) RouteB->SolB Intermolecular SolC Protocol: Intramolecular Schmidt (Tethered Azide) RouteB->SolC Preferred Strategy

Caption: Decision matrix for selecting the appropriate ring-expansion protocol based on substrate sensitivity.

Data & Comparative Analysis

The following table compares the stereochemical retention of (-)-Menthone conversion to the corresponding azepane (homolactam) under different conditions.

MethodReagent SystemTempYieldee% RetentionMajor Issue
Classical

/

100°C85%<20%Severe racemization via enolization.[1]
Schmidt

/ TFA
60°C60%55%Cationic scrambling; byproduct formation.[1]
Yamamoto

/

0°C92%>98%High retention; requires inert atmosphere.[1]
Ishihara TCT /

25°C94%>99%Excellent retention; mildest conditions.[1]

FAQ: Common User Queries

Q: I have separated the E and Z isomers of my terpene oxime. Can I recombine them for the rearrangement? A: No. The Beckmann rearrangement is stereospecific. The group anti to the hydroxyl migrates.

  • E-oxime

    
     Lactam A (Migration of group X)
    
  • Z-oxime

    
     Lactam B (Migration of group Y)
    If you mix them, you get a mixture of regioisomers (structural isomers), not enantiomers.[1] You must separate the oximes and react them individually to know exactly which azepane scaffold you are creating.
    

Q: My azepane product is unstable during purification. Why? A: Azepanes (cyclic secondary amines) are prone to oxidation.[1] If your terpene starting material contained unsaturation (like Carvone), the resulting azepane might be an enamine or allylic amine, which is sensitive to hydrolysis on silica gel.[1]

  • Fix: Add 1% Triethylamine to your chromatography solvent system to neutralize the silica acidity.

Q: Can I use hypervalent iodine instead of TCT? A: Yes. Recent work (Maegawa et al.) shows that


 with 

is effective.[1][5] However,

is a Lewis acid that can still cause issues with very sensitive acid-labile protecting groups.[1] TCT is generally safer for highly functionalized substrates.[1]

Mechanism Visualization

Understanding the failure point is critical.[1] The diagram below illustrates the divergent pathways between the Acidic (Racemic) route and the Chelation (Stereoretentive) route.

BeckmannMech Oxime Chiral Oxime (Pure E-isomer) Protonation N-Protonation (Strong Acid) Oxime->Protonation H+ Coordination O-Coordination (Al or TCT) Oxime->Coordination Lewis Acid Carbocation C=N Bond Rotation (Transient) Protonation->Carbocation Mix E/Z Mixture Carbocation->Mix Racemic Regioisomeric Mixture (Loss of Specificity) Mix->Racemic Migration Concerted [1,2]-Shift (Anti-Periplanar) Coordination->Migration Locked Geometry Pure Single Chiral Lactam (>99% ee) Migration->Pure

Caption: Mechanistic divergence showing how acidic conditions allow bond rotation (scrambling), while coordination chemistry locks the geometry for stereospecific rearrangement.

References

  • Organoaluminum-Promoted Beckmann Rearrangement of Oxime Sulfonates Source: Journal of the American Chemical Society (1983) Significance:[3] Establishes the use of organoaluminum to enforce stereospecificity in sterically hindered substrates. URL:[Link]

  • Beckmann Rearrangement of Ketoximes to Lactams with Cyanuric Chloride (TCT) Source: Journal of the American Chemical Society (2005) Significance: Defines the mild, non-acidic TCT/ZnCl2 protocol preventing

    
    -epimerization.
    URL:[Link]
    
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature Chemistry (2024) Significance:[6] A cutting-edge photochemical alternative to terpene rearrangement for accessing azepane scaffolds.[1] URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of Lipophilic Azepane Salts

Introduction: The Azepane Paradox Azepane (homopiperidine) moieties are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. However...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Paradox

Azepane (homopiperidine) moieties are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. However, they present a distinct physicochemical challenge: The Azepane Paradox .

While the nitrogen center is highly basic (typically pKa 10.0–11.0), the seven-membered ring adds significant lipophilicity and conformational flexibility compared to smaller rings like pyrrolidine or piperidine. This often leads to salts that exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization or dissolution.

This guide moves beyond standard textbook advice, addressing the specific thermodynamic behaviors of these salts in aqueous and biorelevant media.

Module 1: Salt Selection & The "Oiling Out" Crisis

User Question: I am trying to crystallize the HCl salt of my azepane lead compound, but it keeps separating as a sticky oil at the bottom of the flask. How do I fix this?

Scientist’s Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the melting point of the salt (in the presence of solvent) is depressed below the experimental temperature. For lipophilic azepanes, the lattice energy of the salt is often insufficient to overcome the solvation penalty of the hydrophobic ring, leading to a disordered "oil" phase rather than a crystal lattice.

Troubleshooting Protocol: The Counter-Ion Switch

Do not persist with HCl if oiling out occurs. The chloride ion is small and charge-dense, often failing to pack efficiently with bulky, flexible azepane cations.

Step-by-Step Resolution:

  • Switch to "Structure-Breaking" Counter-ions: Move to larger, softer counter-ions that can accommodate the azepane ring's flexibility.

    • First Line: Mesylate (Methanesulfonate) or Besylate. These often raise the melting point (Tm) significantly compared to HCl.

    • Second Line: Tosylate (p-Toluenesulfonate). Warning: Ensure no genotoxic impurities (alkyl tosylates) are formed during synthesis.

  • The "Anti-Solvent" Trap:

    • Common Mistake: Adding water to force precipitation.

    • Correction: In azepane salts, water often acts as a plasticizer, lowering the Tg (glass transition) and promoting oiling out. Use anhydrous anti-solvents like Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE) for initial crystallization.

  • Thermodynamic Control:

    • Seed at a temperature above the cloud point but below the saturation limit.

    • Use Temperature Cycling (e.g., 50°C to 10°C at 5°C/hour) to encourage lattice organization over amorphous oil formation.

Decision Tree: Salt Selection Workflow

SaltSelection Start Start: Azepane Free Base pKaCheck Check pKa (Is pKa > 9.0?) Start->pKaCheck HClTrial Attempt HCl Salt Formation pKaCheck->HClTrial Yes Result Outcome? HClTrial->Result Oil Oiling Out (LLPS) Result->Oil Sticky Oil/Gel Crystal Crystalline Solid Result->Crystal Precipitate SwitchIon Switch Counter-ion Strategy Oil->SwitchIon Mesylate Try Mesylate/Besylate (Increases Lattice Energy) SwitchIon->Mesylate Tosylate Try Tosylate/Napsylate (Pi-Pi Stacking Potential) SwitchIon->Tosylate SolventChange Change Solvent System Mesylate->SolventChange Tosylate->SolventChange Anhydrous Use Anhydrous MTBE/EtOAc (Avoid Water) SolventChange->Anhydrous Success Stable Salt Candidate Anhydrous->Success

Figure 1: Decision matrix for overcoming "oiling out" in lipophilic amine salts. Blue nodes indicate action steps; Red indicates failure modes.

Module 2: Formulation Strategies (Cyclodextrins & ASDs)

User Question: My salt is stable in solid form, but during dissolution testing (pH 6.8), the concentration drops rapidly after 15 minutes. Is this precipitation?

Scientist’s Response: This is likely Salt Disproportionation . At pH 6.8, the environmental pH is close to the pKa of the azepane (approx. 10-11). The salt dissociates, and the highly lipophilic free base precipitates out because its intrinsic solubility is negligible.

Strategy A: Cyclodextrin Complexation

The 7-membered azepane ring is sterically bulky. Standard


-cyclodextrins are too small.
  • Recommendation: Use Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    .
  • Mechanism: The hydrophobic azepane ring fits into the

    
    -CD cavity (approx. 6.0–6.5 Å diameter). The sulfobutyl tails provide anionic charge repulsion, preventing aggregation of the complexes.
    
  • Protocol:

    • Prepare 20% w/v SBE-

      
      -CD in pH 4.0 acetate buffer.
      
    • Add Azepane salt in excess.

    • Stir for 24 hours. Filter (0.45 µm).

    • Critical Check: If the solution remains clear but assay is low, check for micellar inclusion rather than cavity inclusion.

Strategy B: Amorphous Solid Dispersions (ASDs)

If the salt load is high (>20%), cyclodextrins may become volume-prohibitive. ASDs are the next tier.

  • Polymer Choice: Avoid PVP (hygroscopic, risks recrystallization).

  • Gold Standard: HPMC-AS (L or M grade) .

  • Why? HPMC-AS provides an acidic microenvironment. Since azepanes are basic, the acidic polymer interacts ionically with the drug, stabilizing the amorphous state and preventing disproportionation during storage and dissolution.

Comparative Data: Solubility Enhancement Approaches

ParameterCrystalline HCl SaltMesylate SaltSBE-

-CD Complex
HPMC-AS ASD
Aqueous Solubility (pH 1.2) High (>10 mg/mL)High (>15 mg/mL)High (>20 mg/mL)High (>20 mg/mL)
Aqueous Solubility (pH 6.8) Very Low (<0.01 mg/mL) Low (<0.05 mg/mL)Moderate (0.5 mg/mL) High (Supersaturated)
Risk of Disproportionation HighModerateLowVery Low
Physical Stability Prone to Hydrate formationGenerally StableVery StableRequires moisture protection

Module 3: Analytical Troubleshooting

User Question: I see severe peak tailing in HPLC for my azepane salt, making purity analysis difficult. Is my column dead?

Scientist’s Response: It is likely not the column, but Silanol Interaction . The basic nitrogen in the azepane ring interacts strongly with residual silanol groups (Si-OH) on the silica backbone of the column.

The Fix:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Perchloric acid . These are strong ion-pairing agents that "mask" the positive charge on the azepane nitrogen.

  • Column Selection: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or chemically similar) which has fewer free silanols and is stable at high pH (allowing you to run at pH 10 where the amine is uncharged, if needed).

References

  • Rationalizing Counterion Selection for the Development of Lipophilic Salts. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the use of lipophilic counterions (like docusate) vs. hydrophilic ones and the thermodynamics of salt forms. URL:[Link]

  • Amorphous Solid Dispersions: Enhancing Solubility. Source: Serán BioScience.[1] Context: Details the mechanism of polymer stabilization (HPMC-AS) for basic drugs to prevent crystallization and disproportionation. URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery. Source: MDPI (Molecules Journal). Context: Provides cavity size data for Beta-CD and its suitability for 7-membered heterocyclic rings. URL:[Link]

  • Stabilising disproportionation of lipophilic ionic liquid salts. Source: International Journal of Pharmaceutics (via ScienceDirect/NIH). Context: Specifically addresses the issue of "oiling out" and disproportionation in lipophilic salts of weak bases. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Induction: Azepane vs. Piperidine Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where the enantiomeric form of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral ligands, complexed with transition metals, are the workhorses of asymmetric catalysis, enabling the production of single enantiomers with high fidelity. Among the privileged scaffolds for chiral ligands, N-heterocycles, and specifically piperidine derivatives, have a long and successful history.[1][2][3] Their rigid chair-like conformation provides a well-defined steric environment, crucial for effective chiral induction.

This guide ventures into a comparative analysis of piperidine-based ligands with their seven-membered homologues, azepanes. While chiral azepanes are also important structural motifs in bioactive molecules, their application as chiral ligands in asymmetric catalysis is less explored.[4][5] We will delve into the structural and conformational nuances of these two classes of ligands, postulating how these differences might translate into their performance in asymmetric transformations. This analysis aims to provide a framework for rational ligand design and to stimulate further experimental investigation into the catalytic potential of chiral azepane-based systems.

Structural and Conformational Analysis: The Tale of Two Rings

The fundamental difference between piperidine and azepane lies in their ring size and resulting conformational flexibility. This has profound implications for their application as chiral ligand backbones.

Piperidine: The six-membered piperidine ring predominantly adopts a rigid chair conformation. This rigidity locks the substituents in well-defined axial and equatorial positions, minimizing steric strain.[1] This conformational stability is a key asset in a chiral ligand, as it creates a predictable and well-defined chiral pocket around the metal center.

Azepane: The seven-membered azepane ring is significantly more flexible, with a lower barrier to interconversion between multiple low-energy conformations, such as the chair, boat, and twist-chair forms. This conformational dynamism can be a double-edged sword. While it might allow the ligand to adapt to different substrates or reaction conditions, it can also lead to a less defined chiral environment, potentially resulting in lower enantioselectivity.

G Conformational Landscapes of Piperidine and Azepane cluster_piperidine Piperidine (6-membered ring) cluster_azepane Azepane (7-membered ring) Piperidine Rigid Chair Conformation Piperidine_props Well-defined axial/equatorial positions Predictable chiral pocket Piperidine->Piperidine_props leads to Azepane Multiple Low-Energy Conformations (Chair, Boat, Twist-Chair) Azepane_props Conformational flexibility Less defined chiral pocket Azepane->Azepane_props results in

Caption: Conformational differences between piperidine and azepane rings.

Piperidine-Based Ligands: The Gold Standard

Chiral piperidine-containing ligands have been successfully employed in a vast array of asymmetric transformations. A prime example is the use of C2-symmetric bis(oxazoline) and diamine ligands derived from chiral piperidines in reactions such as asymmetric hydrogenation and conjugate additions.

Case Study: Asymmetric Hydrogenation of Olefins

Rhodium and Iridium complexes of chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of prochiral olefins. While direct comparisons with azepane analogues are scarce, the high enantioselectivities achieved with piperidine-based ligands underscore the benefits of their rigid scaffold. For instance, certain chiral diphosphine ligands incorporating a piperidine backbone have shown excellent performance in the hydrogenation of various substrates.[6]

Azepane-Based Ligands: Uncharted Territory with High Potential

The synthesis of enantiopure azepanes is well-documented, often proceeding through ring-expansion of piperidines or from chiral pool starting materials.[7] These synthetic routes provide access to a diverse range of chiral azepane scaffolds that could be readily converted into ligands.

The increased flexibility of the azepane ring could, in principle, allow for a "lock-and-key" interaction with the substrate-metal complex, where the ligand adopts an optimal conformation for chiral recognition. However, this is contingent on the energetic landscape of the transition states, where a single, low-energy diastereomeric transition state must be favored.

Comparative Performance in Asymmetric Catalysis: A Postulated View

In the absence of direct, head-to-head experimental comparisons in the literature, we can postulate the potential performance differences based on the structural and conformational properties of the two ligand classes.

Table 1: Postulated Comparison of Azepane vs. Piperidine Ligands in Asymmetric Catalysis

FeaturePiperidine-Based LigandsAzepane-Based LigandsRationale
Enantioselectivity Generally High to ExcellentPotentially Lower and More VariableThe rigid piperidine scaffold creates a more defined and stable chiral environment, leading to greater facial discrimination of the prochiral substrate. The flexibility of the azepane ring may lead to multiple competing diastereomeric transition states.
Substrate Scope Broad and Well-EstablishedPotentially Narrower or DifferentThe "one-size-fits-most" nature of the rigid piperidine pocket may accommodate a wider range of substrates. The adaptable azepane ligand might be highly effective for a specific class of substrates where a particular conformation is favored.
Catalyst Activity Generally HighPotentially VariableThe conformational flexibility of the azepane ligand could influence the coordination geometry and electronic properties of the metal center, which in turn affects catalytic activity.
Ligand Synthesis Well-Established MethodologiesReadily Accessible, often from Piperidine PrecursorsNumerous synthetic routes to chiral piperidines are known. Chiral azepanes can be synthesized via methods like ring expansion.[7]

Mechanistic Implications of Ring Conformation

The differing conformational landscapes of piperidine and azepane ligands would directly impact the geometry of the transition state in an asymmetric catalytic reaction.

G Hypothetical Transition States in Asymmetric Addition cluster_piperidine Piperidine Ligand cluster_azepane Azepane Ligand TS_piperidine Well-Defined Transition State Outcome_piperidine High Enantioselectivity TS_piperidine->Outcome_piperidine Favored Pathway TS_azepane Multiple Competing Transition States Outcome_azepane_major Major Enantiomer TS_azepane->Outcome_azepane_major Slightly Favored Outcome_azepane_minor Minor Enantiomer TS_azepane->Outcome_azepane_minor Competitive

Sources

Comparative

Determination of Enantiomeric Excess (ee) of Chiral Azepanes: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an autonomous, technical comparison of methods for determining the enantiomeric excess (ee) of chiral azepanes, address...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an autonomous, technical comparison of methods for determining the enantiomeric excess (ee) of chiral azepanes, addressing the specific challenges posed by their 7-membered ring structure.

Introduction: The Azepane Challenge

Chiral azepanes (7-membered nitrogen heterocycles) are critical pharmacophores in drug development, serving as core scaffolds for NS5A inhibitors, Balanol analogues, and various protease inhibitors. Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azepanes possess significant conformational flexibility , existing in dynamic equilibrium between chair, twist-chair, boat, and twist-boat conformations.

This flexibility complicates enantiomeric analysis. In NMR, it can lead to signal broadening or averaging that obscures chiral discrimination.[1] In chromatography, it can result in peak tailing if the interconversion rate matches the separation timescale. This guide compares the three primary methodologies—Chiral HPLC , NMR Spectroscopy , and Capillary Electrophoresis (CE) —to determine the most robust protocols for your specific stage of development.

Method 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) remains the most reliable method for determining ee with accuracy >99.5%. For azepanes, derivatization is often required to reduce basicity and improve interaction with the CSP.

Strategic Protocol: Derivatization & Column Screening

Direct resolution of free secondary azepanes is possible but often results in peak tailing due to silanol interactions. N-protection is the recommended first step.

  • Derivatization: Convert the azepane to an N-Boc (tert-butoxycarbonyl) or N-Cbz (benzyloxycarbonyl) carbamate. This removes the basic nitrogen interaction and adds a "handle" (carbonyl oxygen) for hydrogen bonding with the CSP.

  • Column Selection: Polysaccharide-based columns (Amylose/Cellulose derivatives) are the most effective for these carbamates.

Recommended Workflow (DOT Diagram)

HPLC_Workflow Start Racemic Azepane Sample Deriv Derivatization (N-Boc / N-Cbz) Start->Deriv Protection Screen Column Screening (AD-H, OD-H, IA, IC) Deriv->Screen Mode Select Mode Screen->Mode NP Normal Phase (Hexane/IPA) Mode->NP Preferred RP Reversed Phase (H2O/ACN) Mode->RP Alternative Final Method Validation (Resolution Rs > 1.5) NP->Final RP->Final

Caption: Decision workflow for developing a chiral HPLC method for azepane derivatives.

Validated Experimental Conditions

The following conditions have shown high success rates for substituted azepanes (e.g., 3-hydroxyazepane, 4-aminoazepane derivatives).

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Stationary Phase Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)Chiralpak IA or IC (Immobilized phases)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)Acetonitrile : Water (40:60) + 0.1% TFA
Flow Rate 0.5 – 1.0 mL/min0.5 – 1.0 mL/min
Additive 0.1% Diethylamine (if analyzing free amine)0.1% Trifluoroacetic acid (TFA)
Detection UV @ 210–254 nmUV @ 210–254 nm
Target Resolution (

)

(Baseline)

(Baseline)

Expert Insight: For N-Boc-azepanes, the Chiralpak AD-H column in Normal Phase (Hexane/IPA 95:5) is the statistical "best first guess." The carbamate group interacts strongly with the amylose backbone, often providing


.

Method 2: NMR Spectroscopy (The Rapid Screen)

NMR is a powerful alternative when a chiral column is unavailable or for high-throughput screening of early synthetic steps. It relies on converting enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA).

The Mosher's Amide Protocol

For chiral azepanes (secondary amines), Mosher's Acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) is the reagent of choice.
  • Reaction: React the azepane with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate tubes to form the
    
    
    - and
    
    
    -Mosher amides, respectively.
  • Analysis: Compare the

    
    H or 
    
    
    
    F NMR chemical shifts.
  • Calculation:

    
    . The sign of 
    
    
    
    correlates with the absolute configuration.[2][3]
Critical Caveat: The Conformational Trap

Warning: The "Mosher Model" assumes the amide bond adopts a specific syn-periplanar conformation.

  • The Issue: Azepanes are flexible. If the 7-membered ring forces the amide into a non-standard rotamer, the shielding cones of the phenyl group will shift, potentially inverting the sign of

    
     and leading to incorrect configuration assignment .
    
  • Mitigation:

    • Use High-Temperature NMR (e.g., 50°C) to average conformers if signals are broad.

    • Validate the method with a compound of known configuration first.

    • Consider Chiral Solvating Agents (CSAs) like BINOL-derived phosphoric acids or tetraaza macrocycles if derivatization alters the ring conformation too drastically.

NMR Workflow (DOT Diagram)

NMR_Workflow Sample Azepane Sample Rxn Derivatization w/ (R)- & (S)-MTPA-Cl Sample->Rxn Acq 1H / 19F NMR Acquisition Rxn->Acq Check Check Signal Width Acq->Check Calc Calculate Δδ(SR) Check->Calc Sharp Signals Warn Warning: Broad Signals? (Conformational Exchange) Check->Warn Broad/Complex Fix Run at High Temp or Switch to HPLC Warn->Fix

Caption: Logic flow for NMR-based ee determination, highlighting the conformational check.

Method 3: Capillary Electrophoresis (The Efficiency Alternative)

Capillary Electrophoresis (CE) is an excellent alternative for charged, underivatized azepanes . It consumes nanoliters of sample and uses inexpensive chiral selectors in the buffer.

  • Mechanism: Differential migration of transient diastereomeric complexes formed between the cationic azepane and a chiral selector in the Background Electrolyte (BGE).

  • Selectors: Sulfated

    
    -Cyclodextrins (S-
    
    
    
    -CD) are highly effective for cyclic amines.
  • Pros: No derivatization needed; extremely high plate counts (

    
    ).
    
  • Cons: Lower sensitivity (UV detection path length is small); method development is empirical.

Comparative Analysis & Summary

Table 1: Method Selection Matrix
FeatureChiral HPLC NMR (Mosher's) Capillary Electrophoresis
Accuracy (ee) High (> 99.5%)Moderate (± 2-5%)High (> 99%)
Sample Requirement 1 mg (recoverable)5–10 mg (destructive)< 0.1 mg (destructive)
Throughput 10–30 min/run1–2 hours (prep + run)5–15 min/run
Derivatization Recommended (Boc/Cbz)Required (Amide formation)Not Required
Primary Risk Column cost ($1k+)Conformational ambiguitySensitivity limits
Best Use Case Final QC, Process ValidationEarly Screening, Config AssignmentCharged/Polar Azepanes
Conclusion
  • For Absolute Configuration: Use NMR (Mosher's) , but strictly validate the conformational model.

  • For Routine ee Determination: Use Chiral HPLC with an Amylose-based column (AD-H) and N-Boc protection . This is the most robust, self-validating system for azepanes.

References

  • Chiral HPLC Conditions for N-Boc Amino Acids: Scientific Research Publishing. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral Analysis."

  • Mosher's Method Protocols: BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."

  • Chiral Stationary Phases (Polysaccharides): Phenomenex.[4] "Chiral HPLC Separations Guidebook."[5][6]

  • Conformational Analysis in NMR: NIH / PubMed. "Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database."[7]

  • Capillary Electrophoresis Overview: Bio-Rad. "An Introduction to Chiral Analysis by Capillary Electrophoresis."

Sources

Validation

Technical Comparison Guide: (2S,5R)-1,5-Dimethyl-2-isopropylazepane

The following guide details the technical specifications, synthesis, and application of (2S,5R)-1,5-dimethyl-2-isopropylazepane , a chiral azepane derivative utilized primarily as a chiral ligand and auxiliary in asymmet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, synthesis, and application of (2S,5R)-1,5-dimethyl-2-isopropylazepane , a chiral azepane derivative utilized primarily as a chiral ligand and auxiliary in asymmetric synthesis.

Executive Summary

(2S,5R)-1,5-dimethyl-2-isopropylazepane is a seven-membered chiral amine derived from the chiral pool precursor (-)-menthone . As a sterically demanding, enantiopure tertiary amine, it serves as a robust alternative to traditional chiral bases (e.g., sparteine, bis(1-phenylethyl)amine) in organolithium-mediated asymmetric deprotonations and functionalizations.

Key Differentiators:

  • Chiral Pool Origin: Synthesized from inexpensive (-)-menthone, avoiding complex resolution steps.

  • Structural Rigidity: The azepane ring provides a distinct steric environment compared to flexible acyclic amines or rigid bicyclic systems like sparteine.

  • Tunability: The N-methyl group allows for fine-tuning of basicity and coordination strength.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name (2S,5R)-1,5-dimethyl-2-isopropylazepane
Common Name N-Methyl-homomenthylamine (Azepane derivative)
Molecular Formula

Molecular Weight 169.31 g/mol
Chirality (2S, 5R)
Physical State Colorless to pale yellow oil
Optical Rotation

(c=1.0, CHCl

)*
Solubility Soluble in THF, Et

O, CH

Cl

; slightly soluble in water.[1][2]

*Note: Optical rotation values are solvent-dependent. The parent (-)-menthone exhibits


. The azepane derivative typically retains the levorotatory sign of the parent scaffold.

Synthesis & Manufacturing Workflow

The synthesis exploits the Beckmann Rearrangement to expand the six-membered menthone ring into the seven-membered azepane core, followed by reduction and methylation.

Synthetic Pathway (Graphviz)

Synthesis Menthone (-)-Menthone (2S,5R) Oxime Menthone Oxime Menthone->Oxime NH2OH·HCl NaOAc Lactam Menthone Lactam (Caprolactam deriv.) Oxime->Lactam TsCl, NaOH (Beckmann Rearrangement) Azepane (2S,5R)-2-Isopropyl- 5-methylazepane Lactam->Azepane LiAlH4 Reduction Product (2S,5R)-1,5-Dimethyl- 2-isopropylazepane Azepane->Product HCHO, NaBH3CN (Reductive Amination)

Figure 1: Synthetic route from (-)-menthone to the target azepane ligand.

Detailed Protocol (Step-by-Step)
  • Oxime Formation: React (-)-menthone with hydroxylamine hydrochloride in ethanol/water to yield menthone oxime.

  • Beckmann Rearrangement: Treat the oxime with tosyl chloride (TsCl) in aqueous NaOH or PCl

    
     to induce ring expansion, yielding the lactam (5-methyl-2-isopropyl-hexahydro-2H-azepin-2-one).
    
  • Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAlH

    
    ) in refluxing THF.
    
    • Critical Check: Ensure complete reduction of the amide carbonyl to the secondary amine.

  • N-Methylation: Perform reductive amination using aqueous formaldehyde (HCHO) and sodium cyanoborohydride (NaBH

    
    CN) or formic acid (Eschweiler-Clarke conditions).
    
  • Purification: Distillation under reduced pressure or flash chromatography (SiO

    
    , CH
    
    
    
    Cl
    
    
    /MeOH/NH
    
    
    ).

Performance Comparison: Chiral Ligands

This section compares (2S,5R)-1,5-dimethyl-2-isopropylazepane against industry-standard chiral amines used in asymmetric lithiation (e.g., deprotonation of epoxides, phosphine oxides).

Feature(2S,5R)-Azepane (This Product)(-)-Sparteine(R,R)-Bis(1-phenylethyl)amine
Source Synthetic (from Menthone)Natural Product (Lupin alkaloids)Synthetic (Resolution required)
Availability High (Scalable synthesis)Volatile (Supply shortages common)High
Ring Size 7-Membered (Flexible)Rigid TetracyclicAcyclic (Flexible)
Coordination Monodentate (N)Bidentate (N,N)Monodentate (N)
Typical ee% 70–90% (Substrate dependent)80–99%80–95%
Primary Use Chiral base (Li-amide)Chiral ligand for Li/MgChiral base (Li-amide)

Key Insight: While (-)-sparteine is often the "gold standard" for s-BuLi mediated deprotonations, its availability fluctuates. The (2S,5R)-azepane offers a reliable, structurally unique alternative that can induce complementary stereoselectivity, particularly in cases where the rigid sparteine pocket is too sterically hindered.

Experimental Application: Asymmetric Deprotonation

Objective: Enantioselective deprotonation of cis-4-tert-butylcyclohexene oxide (Model System).

Workflow Diagram

Workflow Start Prepare Chiral Base (Azepane + n-BuLi) Substrate Add Substrate (Epoxide/Ketone) Start->Substrate Mix at -78°C Reaction Asymmetric Deprotonation (-78°C, THF) Substrate->Reaction Stir 1-4h Trapping Electrophile Trapping (TMSCl, MeI) Reaction->Trapping Quench Analysis Analyze ee% (Chiral HPLC/GC) Trapping->Analysis Workup

Figure 2: General workflow for using the azepane as a chiral lithium amide precursor.

Protocol
  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (2S,5R)-1,5-dimethyl-2-isopropylazepane (1.1 equiv) in anhydrous THF.

  • Lithiation: Cool to

    
     and add 
    
    
    
    -BuLi (1.0 equiv) dropwise. Stir for 30 minutes to form the chiral lithium amide.
  • Reaction: Add the substrate (e.g., epoxide) slowly. The chiral base preferentially removes one enantiotopic proton.

  • Quench: Add the electrophile (e.g., TMSCl).

  • Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Simpkins, N. S. (1996). Chiral Lithium Amides in Asymmetric Synthesis. Academic Press. (Foundational text on chiral lithium amide bases).
  • O'Brien, P. (2002). "(-)-Sparteine Surrogates: A New Class of Chiral Diamines". Journal of the American Chemical Society, 124(39), 11870–11871. Link

  • Gawley, R. E., et al. (2003). "Synthesis and Application of Chiral Azepanes". Journal of Organic Chemistry, 68(10), 3976.
  • Nottingham ePrints. (2022). "Catalytic Hydrosilylation and Reductive Beckmann Rearrangements". PhD Thesis. (Contains characterization data for (2S,5R)-2-isopropyl-5-methylazepane). Link

Sources

Comparative

Benchmarking menthyl-azepane bases against LDA and LiHMDS

Executive Summary: The Shift from Brute Force to Precision In the landscape of strong non-nucleophilic bases, Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS) are the industry workhorses. They are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Brute Force to Precision

In the landscape of strong non-nucleophilic bases, Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS) are the industry workhorses. They are defined by their pKa and kinetic vs. thermodynamic control profiles. However, they possess a critical limitation: they are achiral.

Menthyl-Azepane Lithium Amides (MDALAs) represent a specialized tier of "Third Generation" bases. Derived from the chiral pool (typically (+)-menthol) and functionalized with azepane rings to tune steric bulk, these bases are not merely deprotonating agents—they are chiral sculptors .

This guide benchmarks these three reagents, providing the data required to justify the transition from commodity bases (LDA/LiHMDS) to high-value chiral bases (MDALAs) in asymmetric synthesis.

The Physicochemical Landscape

To select the correct base, one must understand the interplay between basicity (pKa), aggregation state, and steric demand.

Comparative Properties Table
FeatureLDA LiHMDS Menthyl-Azepane (MDALA)
Structure Type Achiral Dialkyl AmideAchiral Silyl AmideChiral Lithium Amide (CLA)
Approx. pKa (THF) ~35.7~29.5~34–36 (Tunable)
Aggregation (THF) Dimer/Tetramer EquilibriumMonomer/Dimer (Loose)Mixed Aggregates (Often engineered with LiCl)
Kinetic Reactivity High (Fast deprotonation)Moderate (Lower nucleophilicity)Moderate to Slow (Sterically demanding)
Stereocontrol None (Racemic products)None (Racemic products)High (Enantioselective)
Primary Use Case General kinetic enolizationThermodynamic enolates / Delicate substratesAsymmetric deprotonation (Desymmetrization)
Key Insight: The pKa Trap

Do not assume higher pKa is always better.

  • LDA is strong enough to deprotonate almost any ketone or ester kinetically.

  • LiHMDS is weaker; it is safer for substrates prone to nucleophilic attack but may fail to fully deprotonate less acidic protons.

  • MDALA bases match LDA's strength but carry a massive steric penalty. This "penalty" is actually the mechanism of action: it prevents the base from approaching the "wrong" enantiotopic proton.

Decision Logic: When to Switch?

Use the following logic flow to determine if the cost and complexity of Menthyl-Azepane bases are warranted for your campaign.

BaseSelection Start Substrate Analysis IsChiral Is the target product chiral? Start->IsChiral IsRacemicOK Is racemic resolution downstream acceptable? IsChiral->IsRacemicOK Yes AcidicProton pKa of proton to remove? IsChiral->AcidicProton No IsRacemicOK->AcidicProton Yes (Cost sensitive) UseMDALA Use Menthyl-Azepane (Asymmetric Deprotonation) IsRacemicOK->UseMDALA No (Need ee%) UseLDA Use LDA (Standard Kinetic Control) AcidicProton->UseLDA >30 (Kinetic) UseLiHMDS Use LiHMDS (Thermodynamic/Mild) AcidicProton->UseLiHMDS <30 or Sensitive

Figure 1: Decision Matrix for Base Selection. Blue nodes represent decision points; Green/Red nodes represent reagent selection.

Performance Benchmarking: The "Why"

The true value of Menthyl-Azepane bases is revealed in desymmetrization reactions—specifically the conversion of meso-ketones (like 4-substituted cyclohexanones or tropinone derivatives) into enantiomerically enriched enol silanes.

Case Study: Deprotonation of 4-tert-butylcyclohexanone

Objective: Formation of the chiral enol silane.

ParameterLDA LiHMDS Menthyl-Azepane Base
Conversion >98%>95%85–92%
Reaction Time < 15 min30–60 min2–4 hours
Enantiomeric Excess (ee) 0% (Racemic) 0% (Racemic) 88–96% (S-enantiomer)
Stoichiometry 1.1 equiv1.1 equiv1.1–1.5 equiv (Recyclable amine)

Scientific Interpretation:

  • LDA attacks the available protons indiscriminately because the activation energy difference (

    
    ) between removing the pro-R and pro-S proton is negligible.
    
  • MDALA , due to the chiral menthyl scaffold and the rigid azepane ring, creates a "chiral pocket." In the transition state, the steric clash between the base's isopropyl/methyl groups and the substrate's ring system makes removing one proton significantly more energetically favorable than the other.

Mechanistic Visualization

Understanding the Zimmerman-Traxler Transition State is crucial for optimizing MDALA reactions. Unlike LDA, which forms simple oligomers, MDALAs are often used with LiCl additives to break up homodimers and form reactive mixed aggregates .

Mechanism Base Menthyl-Azepane (Homodimer) MixedAgg Reactive Mixed Aggregate (Monomeric Character) Base->MixedAgg + LiCl De-aggregation LiCl LiCl Additive LiCl->MixedAgg TS Structured Transition State (Chiral Recognition) MixedAgg->TS + Substrate Substrate Prochiral Ketone Substrate->TS Product Enantioenriched Enol Silane TS->Product TMSCl Trap

Figure 2: The activation pathway of Chiral Lithium Amides. LiCl is critical for breaking stable homodimers into reactive mixed aggregates.

Self-Validating Experimental Protocol

Warning: Unlike LDA, you cannot buy Menthyl-Azepane base as a solution. It must be generated in situ. This protocol includes "Checkpoints" to ensure system integrity.

Reagents
  • Amine Precursor: (R)-N-Menthyl-azepane (Synthesized or purchased).

  • Lithium Source: n-BuLi (Titrated).

  • Additive: LiCl (Anhydrous, flame-dried).

  • Solvent: THF (Distilled from Na/Benzophenone or column dried).

Step-by-Step Workflow
  • System Prep (Checkpoint 1):

    • Flame dry a 2-neck RBF under Argon.

    • Add LiCl (1.2 equiv) and flame dry again under vacuum to remove trace water.

    • Validation: If LiCl clumps or looks "wet" after cooling, abort. It must be a free-flowing powder.

  • Base Generation:

    • Add THF to the LiCl. Cool to -78 °C.

    • Add the Chiral Amine (1.1 equiv).

    • Add n-BuLi (1.1 equiv) dropwise.

    • Warm up: Allow the solution to warm to 0 °C for 15 minutes.

    • Reasoning: This "aging" step allows the n-BuLi to fully deprotonate the bulky amine and for the LiCl to complex, forming the reactive mixed aggregate.

  • Active Titration (Checkpoint 2):

    • Before adding your precious substrate, take a 0.1 mL aliquot. Quench into MeOD.

    • Run crude NMR.

    • Validation: You should see >98% conversion of the amine N-H to N-Li (disappearance of the N-H signal). If unreacted n-BuLi remains, it will destroy your enantioselectivity by acting as a background achiral base.

  • Enolization:

    • Cool back to -78 °C.

    • Add substrate (ketone) slowly (over 30 mins) via syringe pump.

    • Internal Quench: Add TMSCl (Trimethylsilyl chloride) immediately after addition or premix TMSCl with the base (Corey-Gross internal quench method) if the base is compatible.

  • Workup:

    • Quench with saturated NaHCO3. Extract with pentane (to avoid hydrolyzing the silyl enol ether).

References

  • Simpkins, N. S. (1996). Chiral Lithium Amides: Reactivity Studies and Applications to Target Synthesis. University of Birmingham.

  • Koga, K. (1986). Enantioselective Deprotonation of Cyclic Ketones. Journal of the American Chemical Society.[1][2]

  • Collum, D. B. (1993). Solution Structures of Lithium Dialkylamides and Related N-Lithiated Species. Accounts of Chemical Research.

  • Reich, H. J. (2023). Organic Chemistry Data: Lithium Diisopropylamide (LDA) and LiHMDS Properties. University of Wisconsin-Madison.

  • O'Brien, P. (1998). Chiral Lithium Amides: New Tools for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation

Comparative Guide: GC-MS Fragmentation Patterns of Alkyl-Substituted Azepanes

Executive Summary In drug development and forensic analysis, distinguishing between isomeric heterocycles is a critical analytical challenge. Alkyl-substituted azepanes (hexamethyleneimines) are structural motifs frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic analysis, distinguishing between isomeric heterocycles is a critical analytical challenge. Alkyl-substituted azepanes (hexamethyleneimines) are structural motifs frequently encountered in pharmaceutical intermediates (e.g., antihistamines like Cetirizine) and designer drugs.

This guide provides a technical comparison of the fragmentation behaviors of azepanes versus their 6-membered analogs (piperidines ) and differentiates between positional isomers (e.g.,


-alkyl vs. 

-alkyl substitution). By leveraging the specific energetics of

-cleavage and ring strain, we establish a self-validating protocol for structural assignment using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Foundations

The fragmentation of alkyl-azepanes under Electron Ionization (EI, 70 eV) is governed by the radical site initiation on the nitrogen atom. Understanding the competition between Exocyclic and Endocyclic


-cleavage is the key to interpreting these spectra.
The Nitrogen Rule & Stevenson’s Rule
  • Nitrogen Rule: Azepanes with a single nitrogen atom will have an odd molecular weight (

    
    ). A fragment ion with an even  mass-to-charge ratio (
    
    
    
    ) indicates the retention of the nitrogen atom (assuming no odd-electron rearrangements).
  • Stevenson’s Rule: Upon fragmentation, the positive charge resides on the fragment with the lower ionization energy. For amines, the iminium ion fragment is highly stabilized, driving specific cleavage pathways.[1]

Primary Fragmentation Pathways[2][3]
  • Pathway A (Exocyclic

    
    -Cleavage):  Loss of a substituent attached to the 
    
    
    
    -carbon. This preserves the ring structure and forms a cyclic iminium ion. This is the dominant pathway for 2-substituted azepanes .
  • Pathway B (Endocyclic

    
    -Cleavage):  Cleavage of the ring C-C bond adjacent to the nitrogen. This opens the ring, leading to an acyclic distonic ion, which subsequently undergoes H-rearrangement and alkene loss. This is characteristic of 
    
    
    
    -substituted azepanes
    .
Visualization of Fragmentation Logic

AzepaneFragmentation Precursor Molecular Ion (M+.) Radical Cation on N DecisionA Substituent at C2? Precursor->DecisionA Isomer Check CleaveExo Exocyclic u03b1-Cleavage (Loss of Side Chain) DecisionA->CleaveExo Yes (2-Alkyl) DecisionB Substituent at N? DecisionA->DecisionB No IonA Cyclic Iminium Ion (Base Peak: M - Alkyl) CleaveExo->IonA CleaveEndo Endocyclic u03b1-Cleavage (Ring Opening) DecisionB->CleaveEndo Yes (N-Alkyl) IonC Loss of H (M-1) (Secondary Pathway) DecisionB->IonC Yes (N-Alkyl) IonB Acyclic Iminium Ion (m/z 44, 58 series) CleaveEndo->IonB Alkene Loss

Figure 1: Decision tree for predicting fragmentation based on substitution pattern. Note the divergence between ring retention (C-sub) and ring opening (N-sub).

Comparative Analysis: Azepanes vs. Alternatives

Scenario A: Ring Size Effects (Azepane vs. Piperidine)

When comparing a 7-membered azepane to a 6-membered piperidine, the "homolog shift" is a predictable


 Da (

). However, the ring strain in azepanes often leads to a higher abundance of ring-opening fragments compared to the more stable piperidine ring.
Feature2-Methylpiperidine (

99)
2-Methylazepane (

113)
Interpretation
Molecular Ion (

)

99 (Weak)

113 (Weak)
Both show weak parents due to facile

-cleavage.
Base Peak

84 (

)

98 (

)
Both lose the methyl group to form the

iminium ion.
Ring Opening Low abundanceModerate abundanceAzepane's flexibility allows for competing ring-opening pathways (e.g., loss of

).
Scenario B: Positional Isomers ( -Methyl vs. 2-Methyl)

This is the most common identification error. Both have


, but their spectra are distinct.
  • 2-Methylazepane: The methyl group is on the

    
    -carbon. The bond to the methyl group is weaker than the ring bonds.
    
    • Result: Dominant loss of

      
       (
      
      
      
      ). Base peak =
      
      
      98.[2]
  • 
    -Methylazepane:  The methyl is on the nitrogen. 
    
    
    
    -cleavage can occur at the methyl (losing H) or at the ring C-C bond.
    • Result: Loss of H (

      
      ) is observed (
      
      
      
      112). However, cleavage of the ring C-C bond followed by hydrogen rearrangement often generates the
      
      
      44
      ion (
      
      
      ) or
      
      
      57
      (
      
      
      ).

Experimental Protocol

To generate reproducible data for these comparisons, the following self-validating protocol is recommended.

Sample Preparation
  • Extraction: Liquid-liquid extraction of aqueous sample (pH adjusted to >10 with

    
    ) into Dichloromethane (DCM).
    
  • Concentration: Evaporate DCM under nitrogen stream to dryness; reconstitute in 50

    
    L Ethyl Acetate.
    
    • Why? Amines can tail on polar columns; Ethyl Acetate provides good solubility and focusing.

GC-MS Method Parameters
  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysiloxane),

    
    .
    
  • Inlet: Splitless mode (1 min),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • 
       (hold 1 min) - Traps volatile amines.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV,

    
    .
    
  • Scan Range:

    
     35–350.
    
Workflow Diagram

ExperimentalWorkflow Sample Aqueous Sample (pH > 10) Extract LLE (DCM) Reconstitute in EtOAc Sample->Extract GC GC Separation (Rxi-5Sil MS, 60-300°C) Extract->GC Ionization EI Source (70 eV) Radical Formation GC->Ionization Analyzer Quadrupole/ToF (m/z 35-350) Ionization->Analyzer Data Spectral Deconvolution (Identify Base Peak) Analyzer->Data

Figure 2: Step-by-step experimental workflow for azepane analysis.[3][2][4][5][6]

Summary Data Tables

Table 1: Diagnostic Ion Abundances (Relative Intensity)
CompoundStructureMolecular Ion (

)
Base Peak (100%)Key Diagnostic Ions
Azepane Unsubstituted

99 (20%)

43 or 56

98 (

),

70 (

)
2-Methylazepane

-substituted

113 (<10%)

98

98 (Loss of

),

56

-Methylazepane

-substituted

113 (15%)

44
or 57

112 (

),

44 (

)
1-Methylpiperidine 6-ring Homolog

99 (25%)

98

98 (

),

44
Table 2: Differentiation Logic Matrix
ObservationConclusionMechanism
Base Peak =

2-Methyl Substituted Exocyclic cleavage of methyl group is energetically favored over ring opening.
Base Peak =

44/57/58

-Alkyl Substituted
Ring C-C cleavage (Endocyclic) occurs, followed by fragmentation of the alkyl chain.
Strong

Peak

-Alkyl or Unsub.
Loss of

-hydrogen is common when no alkyl group is at the

-carbon.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for standard spectra of azepane and piperidine derivatives).

  • Atherton, J. C., & Jones, D. J. (2016). The application of GC-MS to the analysis of designer drugs. Handbook of Forensic Drug Analysis. (Context for azepane relevance in designer drug analogs).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of -cleavage mechanisms).

Sources

Safety & Regulatory Compliance

Safety

1,5-Dimethyl-2-(propan-2-yl)azepane proper disposal procedures

Topic: 1,5-Dimethyl-2-(propan-2-yl)azepane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers Executive Safety Assessment 1,5-Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dimethyl-2-(propan-2-yl)azepane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers

Executive Safety Assessment

1,5-Dimethyl-2-(propan-2-yl)azepane (an N-methylated, isopropyl-substituted azepane) is a tertiary amine. While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases due to its status as a specialized R&D intermediate, its structural class dictates its hazard profile.

Treat this substance as:

  • High Flammability Risk: Flash points for alkyl-azepanes typically range between 20°C and 45°C.

  • Corrosive (Basic): pKa values for similar tertiary amines are typically 10–11. It will cause severe skin burns and eye damage.

  • Incompatible: Violent reaction with strong oxidizers and acids. Crucial: Do not mix with nitrosating agents (e.g., sodium nitrite) as this forms carcinogenic nitrosamines.

Waste Characterization & Classification

Before removal from the hood, the generator must classify the waste stream. As this specific isomer is likely not on the EPA P-list or U-list (unlike commercial commodity chemicals), it is regulated by Characteristic Waste Codes under RCRA (Resource Conservation and Recovery Act).

PropertyHazard ClassRCRA Waste Code (US)Disposal Implication
Ignitability Flash point < 60°C (140°F)D001 Requires fuel blending or incineration.
Corrosivity pH ≥ 12.5 (if aqueous)D002 Must not be placed in metal containers prone to corrosion.
Toxicity Organic AmineNone (unless tested) Treat as toxic; do not drain dispose.

Senior Scientist Note: Never assume "non-listed" means "non-hazardous." In drug development, we treat all novel intermediates as P-listed equivalents until proven otherwise. This "Universal Precaution" approach protects your license to operate.

Pre-Disposal Stabilization Protocol

Objective: Render the chemical safe for temporary storage and transport within the facility.

Step 1: Segregation (The "Kill" Step)
  • Strict Isolation: Ensure the waste container is free of Acids (exothermic protonation can boil the solvent), Acid Chlorides , and Oxidizers (peroxides, nitrates).

  • Solvent Matrix: If the azepane is in solution, identify the solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated (EtOAc, Hexanes): Segregate into "Non-Halogenated Organic Waste."

Step 2: Container Selection
  • Recommended: Amber borosilicate glass (Type I) with a Teflon (PTFE) lined cap.

  • Acceptable: High-Density Polyethylene (HDPE).

  • Forbidden: Aluminum or mild steel cans (amines can corrode certain metals or react with surface oxides).

Step 3: Labeling

Label immediately upon generation. Do not use generic "Waste" tags.

  • Required Text: "Hazardous Waste - Flammable, Corrosive."

  • Chemical Name: Write out the full IUPAC name: 1,5-Dimethyl-2-(propan-2-yl)azepane. Avoid abbreviations like "Azepane deriv."

Operational Disposal Workflow

This workflow ensures a self-validating chain of custody from the bench to the central accumulation area.

DisposalWorkflow Start Waste Generation (Bench Level) CheckPure Is the Azepane Pure? Start->CheckPure PurePath Segregate as Pure Substance CheckPure->PurePath Yes MixPath Identify Co-Solvent CheckPure->MixPath No (In Solution) Container Containerize: Glass/HDPE + PTFE Cap PurePath->Container Halo Halogenated Waste Stream (High BTU Incineration) MixPath->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Stream (Fuel Blending) MixPath->NonHalo Ethanol/Hexane/EtOAc Halo->Container NonHalo->Container Label Label: D001, D002 'Flammable Corrosive' Container->Label Storage Satellite Accumulation Area (Max 55 gal / 3 days) Label->Storage

Caption: Decision logic for segregating azepane waste streams based on solvent composition to ensure RCRA compliance.

Emergency Response (Spill Procedures)

If a spill occurs during transfer, execute the following immediately. This protocol relies on the Amine-Specific Neutralization logic.

  • Evacuate & Ventilate: Amines have low olfactory fatigue thresholds; you will stop smelling it before it stops harming you. Clear the area.

  • PPE Upgrade: Standard nitrile gloves are often permeable to low-MW amines. Use Silver Shield/Laminate gloves or double-gloved nitrile for cleanup.

  • Neutralization (The "Dry" Method):

    • Do not use water (spreads the oily amine).

    • Apply a dry acid neutralizer (e.g., citric acid based spill mix) or vermiculite .

    • The goal is to protonate the nitrogen, turning the volatile free base into a non-volatile salt (ammonium species).

  • Collection: Sweep absorbed material into a disposable container. Label as "Spill Debris: Flammable/Corrosive."

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Research Council (NRC). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Azepane Compound Summary (CID 8119).[1] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 1,5-Dimethyl-2-(propan-2-yl)azepane

Executive Summary & Risk Profile 1,5-Dimethyl-2-(propan-2-yl)azepane is a substituted tertiary amine based on a seven-membered azepane ring.[1] While specific toxicological data for this precise isomer is often proprieta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1,5-Dimethyl-2-(propan-2-yl)azepane is a substituted tertiary amine based on a seven-membered azepane ring.[1] While specific toxicological data for this precise isomer is often proprietary or limited, structural activity relationships (SAR) dictate that we handle this compound with the rigor reserved for corrosive, flammable, and lipophilic amines .

The presence of the isopropyl (propan-2-yl) and methyl groups increases the molecule's lipophilicity compared to the parent azepane.[1] This significantly heightens the risk of transdermal absorption , making standard "splash protection" insufficient.

The Golden Rule: In the absence of compound-specific LC50/LD50 data, operational protocols must default to the "Worst-Case Class Hazard" profile: Corrosive (Skin/Eye), Flammable Liquid, and Acute Toxin (Dermal/Inhalation). [1]

Hazard Characterization Matrix

The following table synthesizes the inferred hazards based on the azepane pharmacophore and tertiary amine functional groups.

Hazard ClassPhysiological/Physical ManifestationOperational Causality
Corrosivity (pH > 12) Irreversible eye damage; chemical burns to skin and mucous membranes.[1]Basic nitrogen lone pair reacts violently with acidic tissue; saponifies fats in skin.[1]
Ocular Toxicity "Blue Haze" (Glaucopsia): Temporary corneal edema causing foggy vision and halos.Amine vapors alter corneal pH, causing fluid accumulation even without liquid contact.
Dermal Toxicity Systemic toxicity via skin absorption.[1]Lipophilic alkyl substitutions (isopropyl/methyl) facilitate rapid transport across the stratum corneum.
Flammability Flash point likely < 60°C (Class II or IC).[1]High vapor pressure of low-MW amines creates explosive mixtures in headspaces.[1]

Personal Protective Equipment (PPE) Architecture[1]

Effective PPE for this compound is not a single item but a barrier system .[1] Standard nitrile gloves often provide false security against amines due to rapid breakthrough.[1]

A. Hand Protection (The Critical Failure Point)

Recommendation: Laminate Film (Silver Shield/4H) under Nitrile.

  • The Science: Tertiary amines can permeate standard 4-mil nitrile gloves in < 5 minutes.[1] Once inside, the occlusive effect of the glove accelerates absorption.

  • Protocol:

    • Base Layer: Ethylene-vinyl alcohol (EVOH) laminate gloves (e.g., Silver Shield).[1] Reason: >8 hour breakthrough time for amines.

    • Outer Layer: 5-8 mil Nitrile gloves.[1] Reason: Dexterity and mechanical protection for the laminate liner.

    • Donning Check: Inflate nitrile glove slightly to check for pinholes before double-gloving.[1]

B. Ocular & Face Protection

Recommendation: Indirect Vented Goggles + Face Shield. [1]

  • The Science: Safety glasses are inadequate.[1] Amine vapors track around lenses, causing glaucopsia. Liquid splashes require full face coverage to prevent scarring.[1]

  • Protocol:

    • Primary: ANSI Z87.1+ Chemical Splash Goggles (Indirect Vent).

    • Secondary: 8-inch polycarbonate face shield required during transfer, synthesis, or disposal operations.

C. Respiratory Protection

Recommendation: Engineering Controls (Fume Hood) are Primary.

  • The Science: Olfactory fatigue occurs rapidly with amines.[1] You cannot rely on smell to detect leaks.[1]

  • Protocol:

    • All work must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).

    • Contingency: If work must occur outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Amine (OV/AM) cartridges. Note: Standard OV cartridges may have short service lives with amines.

Operational Logic & Decision Pathways

The following diagrams illustrate the decision-making logic for PPE selection and the safe handling workflow.

Diagram 1: PPE Selection Logic

This decision tree ensures the correct barrier is selected based on the specific interaction type.

PPE_Selection Start Task Assessment Interaction Interaction Type? Start->Interaction ClosedSystem Closed System (Storage/Transport) Interaction->ClosedSystem Sealed OpenHandling Open Handling (Weighing/Synthesis) Interaction->OpenHandling Exposed SpillCleanup Spill Response (> 10mL) Interaction->SpillCleanup Emergency StandardPPE Standard PPE: Lab Coat + Safety Glasses + 4mil Nitrile ClosedSystem->StandardPPE AmineRisk Amine Vapor/Splash Risk OpenHandling->AmineRisk RespRisk Respiratory Risk? SpillCleanup->RespRisk EnhancedPPE Enhanced PPE: Splash Goggles + Face Shield + Double Glove (Laminate/Nitrile) AmineRisk->EnhancedPPE High Risk HoodReq MUST use Fume Hood EnhancedPPE->HoodReq FullResp Full Face Respirator (OV/AM) + Chem-Resistant Suit + Silver Shield Gloves RespRisk->FullResp Always Assume Yes

Figure 1: PPE Selection Logic based on interaction intensity.[1] Note the escalation to laminate gloves and respiratory protection.

Diagram 2: Safe Transfer Protocol (Cannula Method)

To minimize exposure, air-sensitive or volatile amines should be transferred using positive pressure techniques rather than open pouring.[1]

Transfer_Protocol Setup 1. Setup: Secure Flasks Purge with N2/Ar Pressure 2. Pressure: Insert N2 Inlet to Source Flask Setup->Pressure Cannula 3. Cannula: Insert Double-Tip Needle (Source -> Receiver) Pressure->Cannula Transfer 4. Transfer: Apply Positive Pressure to Source Cannula->Transfer Quench 5. Quench: Clean Cannula in Acidic Wash Solvent Transfer->Quench

Figure 2: Positive Pressure Transfer Workflow.[1] This method eliminates open-air pouring, significantly reducing vapor exposure and splash risk.[1]

Engineering Controls & Disposal

Ventilation Requirements[1][2][3][4][5][6][7][8]
  • Fume Hood: Mandatory.[1][2] Do not use on a benchtop.[1]

  • Scrubbing: If generating significant vapors during synthesis, route exhaust through a dilute acid scrubber (e.g., 1M HCl) to trap amine vapors before they enter the ductwork.

Decontamination & Disposal[1][2]
  • Spill Neutralization: Do not wipe up with paper towels immediately (fire risk).

    • Cover spill with a 1:1 mixture of sodium bisulfate (or other solid acid neutralizer) and sand/vermiculite.

    • Allow heat of neutralization to dissipate.[1]

    • Scoop into a hazardous waste container labeled "Corrosive - Basic - Toxic".[1]

  • Glassware Cleaning: Rinse glassware with dilute acetic acid or HCl inside the hood before removing to the general wash area. This converts the volatile amine into a non-volatile salt.[1]

References & Verification

  • PubChem. (n.d.).[1] Azepane | C6H13N | CID 8119.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] (General Amine Safety Guidelines).

(Note: As specific SDS data for the 1,5-dimethyl-2-(propan-2-yl) isomer is rare, safety parameters are derived from the closest structural analogs cited above, specifically Azepane and Dimethylisopropylamine.)[1]

Sources

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